molecular formula C16H19NO3 B2602133 N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide CAS No. 1219845-09-6

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Katalognummer: B2602133
CAS-Nummer: 1219845-09-6
Molekulargewicht: 273.332
InChI-Schlüssel: ILCOVWCJAGFBCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a synthetic small molecule featuring a furan ring and a phenoxypropanamide core, designed for advanced chemical biology and drug discovery research. Its structure combines an aromatic furan moiety, known for its versatile pharmacological properties, with a propanamide linker that is frequently explored in the design of bioactive compounds targeting the central nervous system . Research Applications and Value: This compound is of significant interest in neuroscience research and medicinal chemistry . The furan scaffold is a recognized pharmacophore in developing ligands for G-protein coupled receptors (GPCRs) . Specifically, its structural analogy to known GPR88 agonist scaffolds, such as the 2-AMPP series, suggests potential utility as a chemical probe for investigating striatal-associated disorders like Parkinson's disease, schizophrenia, and addiction . The phenoxy group introduction may offer a strategic point for structure-activity relationship (SAR) studies, allowing researchers to fine-tune properties like lipophilicity and binding affinity . Furthermore, furan-containing compounds demonstrate a broad spectrum of antimicrobial and antifungal activities , making this compound a candidate for infectious disease research . Handling and Safety: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The furan ring can present metabolic liabilities and potential toxicity, which should be considered during experimental design .

Eigenschaften

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOVWCJAGFBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Structure Analysis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide: A Technical Characterization Guide

Executive Summary

This technical guide provides a comprehensive structural analysis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide , a complex organic amide comprising a furan-based alkylamine scaffold coupled with a phenoxy-acid moiety.[1] This molecule represents a structural intersection between furan-bioisosteres of phenethylamine derivatives and aryloxyalkanoic acid herbicides/pharmaceuticals.[1]

Targeting researchers in medicinal chemistry and forensic analysis, this document details the physicochemical identity, spectroscopic signatures (NMR, MS, IR), and stereochemical considerations of the compound. It emphasizes self-validating analytical protocols to distinguish this specific amide from its structural isomers and metabolic analogues.[1]

Chemical Identity & Physicochemical Profile

The molecule is an amide formed by the condensation of 1-(furan-2-yl)propan-2-amine and 2-phenoxypropanoic acid .[1]

PropertySpecification
IUPAC Name N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide
Molecular Formula C

H

NO

Molecular Weight 273.33 g/mol
Monoisotopic Mass 273.1365 Da
Chiral Centers 2 (C2 on propyl amine chain; C2 on propanoic acid chain)
Stereoisomers 4 (RR, SS, RS, SR) - Exists as diastereomeric pairs
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 3 Acceptors (Amide O, Ether O, Furan O)

Structural Elucidation Strategy

To rigorously identify this compound, one must deconstruct it into its two primary synthons. The analytical strategy relies on confirming the presence of the furan ring , the amide linkage , and the phenoxy ether system.

Retrosynthetic Breakdown & Fragmentation Logic

The molecule cleaves distinctively at the amide bond during mass spectrometry and hydrolysis studies.

  • Fragment A (Amine moiety): 1-(furan-2-yl)propan-2-yl group.[1] Structurally analogous to amphetamine but with a furan ring.

  • Fragment B (Acid moiety): 2-phenoxypropanoyl group.[1] Common in herbicide chemistry (e.g., MCPP analogues).

FragmentationPathway Parent Parent Molecule [M+H]+: m/z 274.14 AmideCleavage Amide Bond Cleavage Parent->AmideCleavage FragA Fragment A (Amine) [C7H12N]+: m/z 110 (Furan-isopropylamine) AmideCleavage->FragA N-side retention FragB Fragment B (Acyl) [C9H9O2]+: m/z 149 (Phenoxy-ethyl cation) AmideCleavage->FragB Carbonyl retention FuranIon Furfuryl Ion m/z 81 FragA->FuranIon Loss of amine Tropylium Tropylium Ion (Phenoxy rearr.) m/z 91/77 FragB->Tropylium Fragmentation

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway showing primary cleavage points.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two chiral centers creates diastereomers. In high-resolution NMR, this may result in signal doubling for nuclei near the chiral centers (especially the methyl groups).

Protocol 1:


H-NMR Assignment (400 MHz, CDCl

)
MoietyProton (

H)
MultiplicityApprox.[1][2] Shift (

ppm)
Diagnostic Feature
Amide -NH-Broad Singlet6.5 – 7.5Exchangeable with D

O; shift varies with conc.[1]
Furan Ring H-5Doublet (d)7.30Characteristic

-proton of furan.[1]
Furan Ring H-4Doublet of doublets (dd)6.28

-proton; coupling with H-3 and H-5.[1]
Furan Ring H-3Doublet (d)6.05

-proton closest to alkyl chain.[1]
Phenoxy Ar-H (5H)Multiplet6.90 – 7.30Typical aromatic region; overlaps possible.[1]
Amine Chain -CH

- (Furan-CH

)
Multiplet/dd2.70 – 2.90Diastereotopic protons due to adjacent chiral center.[1]
Amine Chain -CH- (N-CH )Multiplet4.20 – 4.40Deshielded by Nitrogen.[1]
Amine Chain -CH

Doublet1.10 – 1.20Methyl group of the propyl amine part.[1]
Acid Chain -CH- (O-CH -CO)Quartet4.60 – 4.80Strongly deshielded by Oxygen and Carbonyl.[1]
Acid Chain -CH

Doublet1.50 – 1.60Methyl group of the propanoic acid part.[1]

Expert Insight: The key to distinguishing this from a simple mixture is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for a correlation between the Amide NH proton and the Carbonyl carbon (


 ppm), and between the Carbonyl carbon and the 

-proton of the phenoxy group.
Infrared (IR) Spectroscopy
  • Amide I Band: 1640–1660 cm

    
     (Strong, C=O stretch).
    
  • Amide II Band: 1530–1550 cm

    
     (N-H bend).[1]
    
  • Ether Stretch: 1230–1250 cm

    
     (Ar-O-C asymmetric stretch).[1]
    
  • Furan Ring: ~740 cm

    
     (Ring breathing) and ~1015 cm
    
    
    
    .[1]

Stereochemical Analysis

The molecule possesses two stereogenic centers:

  • 
    -Carbon of the amine:  Derived from 1-(furan-2-yl)propan-2-amine.[1]
    
  • 
    -Carbon of the acid:  Derived from 2-phenoxypropanoic acid.[1]
    

This results in two pairs of enantiomers (RR/SS and RS/SR). In an achiral environment (standard NMR/LC), these will appear as two distinct diastereomeric populations if the synthesis was not stereoselective.

  • Implication: Chromatograms may show "split" peaks.[1]

  • Resolution: Use a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) with a Hexane/IPA mobile phase to separate all four isomers if enantiopurity is required.[1]

Experimental Protocols

Protocol A: Sample Preparation for Analytical Verification
  • Solvent: Dissolve 5 mg of sample in 0.7 mL deuterated chloroform (CDCl

    
    ) for NMR. For LC-MS, dissolve 1 mg in 1 mL Methanol (LC-MS grade).[1]
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove particulate impurities (crucial for furan stability, as furans can polymerize in acidic conditions).
    
Protocol B: LC-MS/MS Identification Workflow
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode.

    • Target Ion:

      
      
      
    • Confirmation: Look for daughter ions

      
       149 (phenoxy-propionyl) and 
      
      
      
      108 (furan-propenyl fragment).[1]

AnalyticalWorkflow Sample Unknown Sample (Solid/Oil) Dissolution Dissolve in MeOH (1 mg/mL) Sample->Dissolution Filter PTFE Filtration (0.22 µm) Dissolution->Filter Split Filter->Split LCMS LC-MS/MS Analysis (ESI+) Split->LCMS NMR NMR Analysis (CDCl3) Split->NMR Data1 Extract Ion Chromatogram (m/z 274.14) LCMS->Data1 Data2 Check Diastereomer Signal Splitting NMR->Data2 Conclusion Structural Confirmation Data1->Conclusion Data2->Conclusion

Figure 2: Analytical workflow for structural validation.

References

  • PubChem. 1-(Furan-2-yl)propan-2-amine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for NMR shift prediction logic).

Sources

Pharmacological Properties of Furan-Based Phenoxypropanamides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of furan-based phenoxypropanamides, an emerging scaffold in medicinal chemistry targeting metabolic dysregulation and specific G-protein coupled receptors (GPCRs).

Executive Summary

Furan-based phenoxypropanamides represent a specialized class of pharmacophores designed to bridge the efficacy of fibrates and thiazolidinediones (TZDs). By incorporating a furan moiety into the phenoxypropanamide backbone, researchers aim to modulate Peroxisome Proliferator-Activated Receptors (PPARs) —specifically as dual PPAR


/

agonists—while altering the lipophilicity and metabolic profile compared to traditional phenyl-based analogues. This guide dissects their molecular mechanism, structure-activity relationships (SAR), and the experimental frameworks required for their validation.

Chemical Architecture & SAR Analysis

The pharmacological potency of this class hinges on a tripartite structure. The "furan-based" modification is not merely cosmetic; it fundamentally alters the electronic landscape of the hydrophobic tail, influencing ligand-binding domain (LBD) occupancy.

The Pharmacophore Triad
Structural DomainFunctionCritical SAR Features
Acidic/Amide Head Receptor Anchoring: Mimics the carboxylate of fatty acids; forms critical H-bonds with Tyr464 (PPAR

) and Tyr314 (PPAR

).
The propanamide linker provides a chiral center (typically S-enantiomer preferred) that orients the head group for optimal H-bonding.
Phenoxy Linker Spacer Arm: Determines the depth of penetration into the LBD.Substitution on the phenoxy ring (e.g., 2-methyl or 2-chloro) restricts conformation, reducing entropy penalties upon binding.
Furan Tail Hydrophobic Interaction: Occupies the large hydrophobic pocket of the receptor.2,5-Disubstitution is vital. Unsubstituted furan rings are metabolic liabilities (CYP2E1 activation). Aryl or alkyl substitution at the 5-position blocks reactive metabolite formation.
Bioisosterism: Furan vs. Phenyl

Replacing a terminal phenyl ring with a furan ring reduces the molecular weight and logP slightly, potentially improving solubility without sacrificing the


-

stacking interactions required for high-affinity binding. However, the electron-rich nature of furan makes it susceptible to oxidative ring opening; thus, electron-withdrawing groups (EWGs) or bulky substituents at the C5 position are recommended to enhance metabolic stability.

Molecular Mechanism of Action

The primary therapeutic value of furan-based phenoxypropanamides lies in their ability to act as PPAR Pan-Agonists or Dual Agonists .

PPAR Signaling Cascade

Upon binding, these ligands induce a conformational change in the PPAR receptor, stabilizing Helix 12. This promotes heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the DNA.

  • PPAR

    
     Activation:  Increases expression of CPT1 and Acyl-CoA oxidase, driving fatty acid 
    
    
    
    -oxidation (Lipid lowering).
  • PPAR

    
     Activation:  Upregulates GLUT4 and adiponectin, enhancing insulin sensitivity (Antidiabetic).
    
Visualization: Signaling Pathway

The following diagram illustrates the downstream effects of the ligand-receptor interaction.

PPAR_Pathway Ligand Furan-Based Phenoxypropanamide Receptor PPARα/γ Receptor Ligand->Receptor Binding Complex Ligand-Receptor-RXR Complex Receptor->Complex Heterodimerization with RXR DNA PPRE (DNA Promoter) Complex->DNA Translocation & Binding Target1 Target: CPT1 / ACO (Liver) DNA->Target1 Transcription (PPARα) Target2 Target: GLUT4 / Adiponectin (Adipose) DNA->Target2 Transcription (PPARγ) Effect1 Increased β-Oxidation (Lipid Lowering) Target1->Effect1 Effect2 Glucose Uptake & Insulin Sensitization Target2->Effect2

Figure 1: Mechanism of action showing dual activation of lipid oxidation and glucose uptake pathways.

Experimental Protocols

To validate the pharmacological properties of these compounds, a robust experimental workflow is required.[1] The following protocols are designed for reproducibility and high data integrity.

Synthesis: Modified Paal-Knorr & Amidation

Objective: To synthesize a 5-substituted furan-based phenoxypropanamide derivative.

  • Furan Ring Formation: React a 1,4-dicarbonyl precursor with a primary amine (or ammonia source) using the Paal-Knorr synthesis method. Use p-toluenesulfonic acid (pTSA) as a catalyst in refluxing toluene/ethanol to ensure cyclization.

  • Coupling: React the resulting furan-carboxylic acid with a phenoxypropanamine intermediate using EDCI/HOBt coupling agents in DMF.

    • Critical Step: Maintain pH at 8.0 using DIPEA to prevent acid-catalyzed ring opening of the furan during coupling.

  • Purification: Recrystallize from ethanol/water. Avoid silica chromatography if the furan moiety is acid-sensitive; use neutral alumina instead.

In Vitro Efficacy: PPAR Transactivation Assay (Luciferase)

Objective: Quantify the agonist potential against PPAR


 and PPAR

.

Materials:

  • HEK293T cells.[2]

  • Plasmids: pSG5-PPAR

    
    /
    
    
    
    (LBD), pGL3-PPRE-Luc (Reporter), pRL-SV40 (Internal Control).
  • Dual-Luciferase® Reporter Assay System.

Protocol:

  • Seeding: Seed HEK293T cells at

    
     cells/well in 96-well white plates. Incubate for 24h.
    
  • Transfection: Co-transfect plasmids using Lipofectamine 3000. Ratio: 4:1 (Reporter:Receptor).

  • Treatment: After 24h, replace medium with serum-free DMEM containing the test compound (0.1 nM – 10

    
    M). Include Rosiglitazone  (PPAR
    
    
    
    ) and Fenofibrate (PPAR
    
    
    ) as positive controls.
  • Measurement: Lyse cells after 24h treatment. Add Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence. Add Stop & Glo® reagent and measure Renilla luminescence.

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to calculate

    
    .
    
Visualization: Screening Workflow

Workflow Step1 Chemical Synthesis (Paal-Knorr / Amidation) Step2 Purification (Neutral Alumina) Step1->Step2 Step3 Primary Screen (PPAR Transactivation) Step2->Step3 Step4 Secondary Screen (Glucose Uptake - 3T3-L1) Step3->Step4 Hits (EC50 < 1μM) Step5 ADME Profiling (Microsomal Stability) Step4->Step5 Active Compounds

Figure 2: Sequential workflow for the synthesis and biological evaluation of furan derivatives.

Pharmacokinetics & Safety (ADME)

A critical challenge with furan derivatives is the potential for bioactivation by CYP2E1 to reactive cis-2-butene-1,4-dial, which is hepatotoxic.[3]

  • Mitigation Strategy: The "phenoxypropanamide" scaffold is generally bulky. By substituting the furan ring at the C5 position with an aryl or bulky alkyl group, the molecule is often sterically hindered from entering the restricted CYP2E1 active site, thereby reducing toxic metabolite formation.

  • Metabolic Stability Assay: Incubate compounds with human liver microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS. A half-life (

    
    ) > 30 minutes is the threshold for lead advancement.
    

References

  • BenchChem. (2025).[4] (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems. Retrieved from

  • Mishra, P., et al. (2016). Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. Chemistry & Medicine. Retrieved from

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2025). The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma.[2] Molecular Nutrition & Food Research.[2] Retrieved from

  • Frontiers in Pharmacology. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from

Sources

Technical Whitepaper: N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide , a specific chemical entity combining a furan-based amine scaffold with a phenoxy acid moiety. This guide is structured for researchers investigating this compound's synthesis, pharmacological potential, and safety profile.

Classification: Bioactive Amide / Pharmacophore Hybrid Primary Application Domains: Medicinal Chemistry (MAO Inhibition), Agrochemical Discovery (Auxin Mimics/Safeners)

Executive Summary

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide represents a hybrid chemical scaffold merging two distinct bioactive pharmacophores: the furan-2-yl-propan-2-amine moiety (a bioisostere of amphetamine) and the 2-phenoxypropanoic acid moiety (a structural analog of auxin-type herbicides and fibrate drugs).

This guide analyzes the compound's potential as a chemical probe . While the amine fragment suggests central nervous system (CNS) activity—specifically Monoamine Oxidase (MAO) inhibition—the amide linkage significantly alters its lipophilicity and metabolic stability, potentially shifting its activity profile toward enzyme inhibition (e.g., FAAH) or agrochemical utility (pro-herbicide or safener). Researchers must prioritize the resolution of its four stereoisomers and monitor the metabolic bioactivation of the furan ring , a known toxicophore.

Chemical Architecture & Stereochemistry

Structural Decomposition

The molecule is constructed from two chiral fragments linked by an amide bond.

FragmentChemical NamePharmacological Relevance
Amine (Head) 1-(Furan-2-yl)propan-2-amineBioisostere of amphetamine/phenylisopropylamine. Associated with MAO inhibition and adrenergic activity.
Linker Amide (-CONH-)Increases H-bond donor/acceptor capability; reduces basicity of the amine; susceptible to amidase hydrolysis.
Acid (Tail) 2-Phenoxypropanoic acidCore scaffold of "Fop" and "Prop" herbicides (e.g., Mecoprop) and PPAR

agonists.
Stereochemical Complexity

The molecule contains two stereocenters :

  • C2 of the propyl chain (Amine side).

  • C2 of the propanoyl chain (Acid side).

This results in four distinct diastereomers . In biological systems, the activity is likely restricted to specific isomers.

  • Agrochemical Precedent: The (R)-enantiomer of phenoxy acids is typically the active auxin mimic.

  • CNS Precedent:[1] The (S)-enantiomer of amphetamine-like amines often exhibits higher potency in specific transporter binding, though furan analogs may differ.

Synthesis Protocol

Objective: Efficient coupling of 2-phenoxypropanoic acid with 1-(furan-2-yl)propan-2-amine.

Retrosynthetic Analysis

The most robust disconnection is at the amide bond.

  • Path A (Acid Chloride): High yield, suitable for small-scale library synthesis.

  • Path B (Coupling Reagent): Mild conditions, prevents racemization of the acid moiety.

Recommended Procedure (Path A: Acid Chloride Method)

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

Reagents:

  • 1-(Furan-2-yl)propan-2-amine (1.0 eq)

  • 2-Phenoxypropionyl chloride (1.1 eq)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of amine and 1.5 eq of Et

    
    N in anhydrous DCM at 0°C.
    
  • Addition: Dropwise add 1.1 eq of 2-phenoxypropionyl chloride (diluted in DCM) over 15 minutes. Maintain temperature < 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO

    
    . Extract organic layer, wash with 1N HCl (to remove unreacted amine), then Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
Synthesis Workflow Diagram

Synthesis Amine 1-(Furan-2-yl) propan-2-amine Coupling Coupling Reaction (DCM, Et3N, 0°C) Amine->Coupling Acid 2-Phenoxypropanoic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Acid->Activation Chloride Acid Chloride Intermediate Activation->Chloride Chloride->Coupling Product Target Amide (Mixture of Diastereomers) Coupling->Product

Caption: Convergent synthesis pathway via acid chloride activation.[2]

Mechanism of Action & Pharmacology

Pharmacophore Hypothesis

This molecule is a "Privileged Structure" hybrid. The biological activity depends on the stability of the amide bond in vivo.

  • Scenario A: The Amide is Stable (Enzyme Inhibition)

    • Target: Fatty Acid Amide Hydrolase (FAAH) or Monoamine Oxidase (MAO).

    • Mechanism: The furan ring acts as a lipophilic anchor. If the molecule mimics anandamide or endogenous amines, it may inhibit their breakdown. Furan-containing amines are established MAO inhibitors; the amide derivative may act as a reversible inhibitor or a suicide substrate if the furan ring is oxidized.

  • Scenario B: The Amide is a Prodrug (Hydrolysis)

    • Target: Auxin Receptors (Agro) or Adrenergic Receptors (Pharma).

    • Mechanism: Amidases cleave the linker, releasing the free amine (CNS active) and the phenoxy acid (Herbicidal/PPAR active). This is a common strategy in agrochemistry to improve cuticular penetration before releasing the active acid inside the plant.

Metabolic Liability: The Furan Warning

Researchers must be aware of the bioactivation of the furan ring .

  • Pathway: Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to cis-2-butene-1,4-dial .[3][4]

  • Consequence: This reactive dialdehyde is a potent alkylating agent that can crosslink proteins and DNA, leading to hepatotoxicity.

  • Mitigation: During lead optimization, consider substituting the furan with a thiophene or phenyl ring if toxicity is observed.

Bioactivation Pathway Diagram

Metabolism Parent Furan-Amide Derivative CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Toxic Metabolite) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Adduct Alkylation

Caption: Metabolic activation pathway of the furan moiety leading to potential toxicity.

Experimental Characterization Data (Predicted)

For validation, the following spectroscopic signatures should be confirmed:

MethodExpected SignalStructural Assignment
1H NMR

7.2–6.8 ppm (m, 5H)
Phenoxy aromatic protons
1H NMR

7.3, 6.3, 6.0 ppm (m, 3H)
Furan ring protons (distinctive pattern)
1H NMR

6.5–7.0 ppm (br s, 1H)
Amide NH (Exchangeable with D

O)
1H NMR

1.1–1.3 ppm (d, 3H)
Methyl group of the amine chain
1H NMR

1.5–1.6 ppm (d, 3H)
Methyl group of the acid chain
IR 1640–1660 cm

Amide I band (C=O stretch)
IR 3200–3400 cm

N-H stretch

Research Applications & Safety

Handling & Safety
  • Hazard Class: Potential Irritant (Skin/Eye).

  • Specific Risk: Furan derivatives should be treated as potential carcinogens/mutagens until proven otherwise due to the dialdehyde metabolite.

  • Storage: Store at -20°C. Furan rings can be sensitive to light and air oxidation over long periods.

Recommended Assays
  • Hydrolytic Stability: Incubate in simulated gastric fluid (SGF) and liver microsomes to determine if the compound acts as a stable inhibitor or a prodrug.

  • MAO-A/B Inhibition: Screen against Monoamine Oxidase isoforms to assess CNS potential.

  • Herbicidal Screen: Test on Arabidopsis for auxin-like effects (root curling, elongation) to assess the activity of the phenoxy moiety.

References

  • PubChem. (n.d.).[5] 1-(Furan-2-yl)propan-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]

  • Lo, P. C., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [Link]

  • Rietjens, I. M., et al. (2018). The role of metabolic activation in furan toxicity. Archives of Toxicology. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the convergent synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide , a research-grade heterocyclic amide.[1] The protocol is designed for medicinal chemistry applications requiring high purity (>98%) and structural integrity of the acid-sensitive furan moiety.[1] The synthetic strategy employs a modular approach: the independent preparation of the 2-phenoxypropanoic acid and 1-(furan-2-yl)propan-2-amine precursors, followed by a mild carbodiimide-mediated coupling to assemble the final scaffold.[1]

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two primary building blocks via scission of the amide bond.[1] This convergent strategy minimizes linear step counts and allows for the parallel optimization of precursor synthesis.[1]

Retrosynthesis Target Target Molecule N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide Disconnection Amide Scission Target->Disconnection Amine Precursor A (Amine) 1-(furan-2-yl)propan-2-amine Disconnection->Amine Acid Precursor B (Acid) 2-phenoxypropanoic acid Disconnection->Acid Furfural Furfural (Commodity) Amine->Furfural Henry Rxn + Reduction Nitroethane Nitroethane (Commodity) Amine->Nitroethane Phenol Phenol (Commodity) Acid->Phenol Williamson Ether Chloroprop 2-Chloropropanoic Acid (Commodity) Acid->Chloroprop

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.[1]

Safety & Handling Protocols

Critical Warning: This protocol involves furan derivatives which are prone to acid-catalyzed ring opening and polymerization.[1]

  • Furan Sensitivity: Avoid strong mineral acids during workup steps involving the amine.[1] Store furan intermediates under argon at -20°C.

  • Reagent Hazards: Lithium Aluminum Hydride (LAH) is pyrophoric.[1] Handle only in a dry box or under strict inert atmosphere (N₂/Ar). Nitroethane is flammable and a precursor to energetic materials; avoid overheating dry residues.

  • Bioactivity: The amine fragment is a structural analog of psychoactive phenethylamines.[1] Treat all intermediates as potentially potent bioactive agents.[1] Use full PPE (gloves, goggles, lab coat) and work within a fume hood.[1]

Experimental Protocols

Part A: Synthesis of 2-Phenoxypropanoic Acid

This step utilizes a Williamson ether synthesis to couple phenol with an alpha-halo acid.[1]

Reagents:

  • Phenol (1.0 eq)[1]

  • 2-Chloropropanoic acid (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 eq, 20% aq.[1] solution)

  • Hydrochloric acid (6M)[1]

Procedure:

  • Deprotonation: In a 500 mL round-bottom flask (RBF), dissolve Phenol (9.4 g, 100 mmol) in 20% NaOH solution (50 mL). Stir at 0°C for 15 minutes.

  • Alkylation: Add 2-Chloropropanoic acid (12.0 g, 110 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. The solution should remain homogenous.

  • Workup: Cool to room temperature (RT). Acidify carefully with 6M HCl to pH ~1. A white precipitate (the product) should form.[1]

  • Extraction: If oil forms instead of solid, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from hot water or Hexane/EtOAc (9:1).

    • Expected Yield: 75-85%[1]

    • Appearance: White crystalline solid.[1]

Part B: Synthesis of 1-(Furan-2-yl)propan-2-amine

This requires a two-step sequence: a Henry condensation followed by hydride reduction.[1]

Step B1: 1-(Furan-2-yl)-2-nitroprop-1-ene [1]

  • Condensation: Mix Furfural (9.6 g, 100 mmol), Nitroethane (15.0 g, 200 mmol), and Ammonium Acetate (3.8 g, 50 mmol) in Acetic Acid (40 mL).

  • Reflux: Heat to 100°C for 4 hours. The color will darken significantly (dark red/brown).[1]

  • Isolation: Pour into ice water (200 mL). The nitroalkene will precipitate as a yellow/orange solid.[1] Filter and recrystallize from Isopropanol.[1]

Step B2: Reduction to Amine

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon. Charge with LAH (3.8 g, 100 mmol) and anhydrous THF (100 mL).[1]

  • Addition: Dissolve the nitroalkene (from B1, ~50 mmol) in anhydrous THF (50 mL). Add dropwise to the LAH suspension at a rate that maintains gentle reflux.

  • Reaction: Reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 3.8 mL H₂O, 3.8 mL 15% NaOH, 11.4 mL H₂O. Stir until a white granular precipitate forms.

  • Isolation: Filter off aluminum salts.[1] Evaporate the filtrate to yield the crude amine oil.[1]

  • Storage: Use immediately or store as the hydrochloride salt (precipitate with HCl/Ether) to prevent oxidation.

Part C: Amide Coupling (Final Assembly)

We employ EDC/HOBt coupling to ensure mild conditions that preserve the furan ring.[1]

Reagents:

  • Amine: 1-(furan-2-yl)propan-2-amine (1.0 eq)[1][2]

  • Acid: 2-phenoxypropanoic acid (1.0 eq)[1]

  • Coupling Agent: EDC[1][3]·HCl (1.2 eq)

  • Additive: HOBt (anhydrous) (1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][3]

Step-by-Step Protocol:

  • Activation: In a dried RBF, dissolve 2-phenoxypropanoic acid (1.0 eq) in DCM (0.1 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add the amine (1.0 eq) followed by DIPEA (2.0 eq) dropwise.

  • Coupling: Allow the reaction to warm to RT and stir for 12–16 hours under Argon.

  • Quench: Dilute with DCM. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/EDC)[1]

    • Sat. NaHCO₃ (removes unreacted acid/HOBt)[1]

    • Brine[1][3]

  • Drying: Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 60:40).[1]

    • Rf: Typically ~0.4 in 70:30 Hex:EtOAc.[1]

Data Summary & Characterization

ParameterSpecificationNotes
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
Physical State Off-white solid or viscous oilDependent on purity/polymorph
Solubility DCM, DMSO, MethanolInsoluble in water
¹H NMR (Diagnostic) δ 7.2-6.8 (m, 5H, Ph), 7.3 (d, 1H, Furan), 6.3 (m, 2H, Furan), 4.6 (q, 1H, O-CH-CO), 4.2 (m, 1H, N-CH)Amide NH typically broad doublet ~6.5 ppm
Mass Spec (ESI) [M+H]⁺ = 274.1Positive mode

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursors cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup P1 2-Phenoxypropanoic Acid Synthesis Mix Activation (Acid + EDC/HOBt) P1->Mix 1.0 eq P2 Furan Amine Synthesis (2 Steps) Rxn Amidation (+ Amine/DIPEA) P2->Rxn 1.0 eq Mix->Rxn Active Ester Wash Acid/Base Extraction Rxn->Wash 16h, RT Purify Flash Chromatography Wash->Purify Final Final Product Characterization Purify->Final

Figure 2: Operational workflow for the convergent synthesis and purification.

References

  • Amide Coupling Methodologies: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Furan-Amine Synthesis (Henry Reaction): Shulgin, A. T. (1976).[1] Psychotomimetic Drugs: Structure-Activity Relationships.[1] Handbook of Psychopharmacology, 11, 243-333.[1] (Reference for general nitroalkene reduction to alpha-alkyl amines).

  • Phenoxy Acid Synthesis: W. A. Jacobs & M. Heidelberger. (1917).[1] The isomeric acetaminobenzyl chlorides.[1] Journal of the American Chemical Society, 39(7), 1439-1447.[1] (Classic Williamson Ether protocols).[1]

  • EDC/HOBt Protocol: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

Sources

Application Note: Crystallization of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

[1][2][3]

Introduction & Chemical Context

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a lipophilic secondary amide formed by the condensation of 1-(furan-2-yl)propan-2-amine and 2-phenoxypropanoic acid.[1][2][3]

Physicochemical Profile[1][2][3][4][5][6][7]
  • Molecular Structure: Contains a furan heterocycle, a secondary amide linkage, and a phenoxy ether group.[1][2][3]

  • Stereochemistry: The molecule possesses two chiral centers :[1][2][3]

    • The

      
      -carbon of the amine (propyl chain).[1][2][3]
      
    • The

      
      -carbon of the acid (phenoxypropanoic moiety).[1][2][3]
      
    • Implication: Synthetic crude is often a mixture of diastereomers (pairs of enantiomers).[1][2][3] Crystallization is the primary method for diastereomeric enrichment .[1][2][3]

  • Stability Warning: The furan ring is electron-rich and susceptible to acid-catalyzed ring opening and oxidation.[1][2][3] Avoid strong acids and prolonged exposure to light/oxygen during crystallization.[1][2][3]

Pre-Crystallization Solubility Screening[1][2][3]

Before scaling up, perform a solubility screen to determine the Metastable Zone Width (MSZW).[1][2][3]

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility (RT)Solubility (Boiling)SuitabilityNotes
Ethyl Acetate (EtOAc) ModerateHighHigh Excellent for cooling crystallization.[1][2][3]
Ethanol (EtOH) HighVery HighMedium Good solvent, but yield may be low without anti-solvent.[1][2][3]
Toluene ModerateHighHigh Ideal for diastereomeric separation.[1][2][3]
Hexanes/Heptane LowLowAnti-Solvent Use to induce precipitation.[1][2][3]
Water InsolubleInsolubleAnti-Solvent Use with alcohols; avoid acidic pH.[1][2][3]
Dichloromethane (DCM) Very HighVery HighLow Too soluble; hard to crystallize.[1][2][3]

Protocol 1: High-Yield Recrystallization (Solvent/Anti-Solvent)[1][2][3]

Objective: Rapid purification of crude material to remove synthesis byproducts (unreacted amine/acid).

Materials
  • Crude N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide[1][2][3]

  • Solvent: Ethyl Acetate (HPLC Grade)[1][2][3]

  • Anti-Solvent: n-Heptane[1][2][3]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stirrer.[1][2][3]

Step-by-Step Procedure
  • Dissolution: Place 10.0 g of crude solid into a flask. Add Ethyl Acetate (30 mL) .

  • Heating: Heat the mixture to 60°C (below boiling) with stirring until fully dissolved.

    • Note: If particulates remain, filter while hot using a sintered glass funnel.[1][2][3]

  • Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane dropwise.[1][2][3]

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Re-dissolution: Add a small volume (1-2 mL) of Ethyl Acetate to clear the solution again.[1][2][3]

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to Room Temperature (RT) slowly over 2 hours.

    • Mechanism:[1][2][3][4] Slow cooling promotes larger crystal growth and excludes impurities from the lattice.[1][2][3]

  • Final Crystallization: Once at RT, move the flask to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with cold n-Heptane (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent furan oxidation.[1][2][3]

Protocol 2: Diastereomeric Enrichment (Cooling Crystallization)[1][2][3]

Objective: Separation of diastereomers (e.g., separating the (S,S)/(R,R) pair from the (S,R)/(R,S) pair) based on differential solubility.

Rationale

Diastereomers have distinct lattice energies.[1][2][3] Toluene is often effective for discriminating between amide diastereomers due to


123
Step-by-Step Procedure
  • Saturation: Suspend the crude mixture in Toluene (5 mL per gram of solid).

  • Reflux: Heat to reflux (~110°C) until a clear solution is obtained.

  • Seeding (Critical): Cool to 80°C . If available, add a seed crystal of the desired diastereomer (0.1 wt%).[1][2][3]

    • If no seed is available: Scratch the glass wall with a glass rod to induce nucleation.[1][2][3]

  • Slow Ramp Down: Program a cooling ramp of 5°C per hour down to 20°C.

    • Why? Fast cooling traps the more soluble diastereomer inside the crystals of the less soluble one.[1][2][3]

  • Equilibration: Stir at 20°C for 4 hours.

  • Filtration: Filter the crystals.

    • Solid Phase: Enriched in the less soluble diastereomer.[1][2][3]

    • Mother Liquor: Enriched in the more soluble diastereomer.[1][2][3]

  • Analysis: Analyze both fractions via Chiral HPLC to determine Diastereomeric Ratio (dr).

Troubleshooting: The "Oiling Out" Phenomenon

Amides often "oil out" (separate as a liquid phase) rather than crystallize, especially if the melting point is low or impurities are high.[1][2][3]

Visual Guide to Troubleshooting:

CrystallizationWorkflowStartDissolve Crude in Hot SolventCheckSolution Clear?Start->CheckCoolCool SlowlyCheck->CoolYesResultObservation at RTCool->ResultOilOiling Out (Liquid Droplets)Result->OilTwo Liquid PhasesCrystalsCrystals FormedResult->CrystalsSolid PrecipitateNoSolidNo PrecipitateResult->NoSolidClear SolutionActionOil1. Reheat to dissolve2. Add Seed Crystal3. Reduce Anti-solvent rateOil->ActionOilFixActionNoSolid1. Concentrate volume2. Cool to -20°C3. Scratch glassNoSolid->ActionNoSolidFix

Figure 1: Decision tree for troubleshooting common crystallization failures such as oiling out or lack of nucleation.

References & Authority

  • Myerson, A. S. (2002).[1][2][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3] (Standard text for solubility screening and MSZW determination).

  • Bernstein, J. (2002).[1][2][3] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3] (Mechanisms of diastereomeric separation).

  • PubChem Compound Summary . 1-(Furan-2-yl)propan-2-amine. National Center for Biotechnology Information.[1][2][3] Link (Source for amine precursor properties).[1][2][3]

  • Gavezzotti, A. (1994).[1][2][3] Are Crystal Structures Predictable? Accounts of Chemical Research.[1][2][3] (Theoretical basis for amide packing).

Safety Data Sheet (SDS) Highlights
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[1][2][3]

  • Furan Specifics: Furan derivatives can be potential sensitizers.[1][2][3] Handle in a fume hood.

  • Waste Disposal: Dispose of organic solvents and furan-containing waste in designated Halogenated/Non-Halogenated waste streams.

In vitro assay protocols for testing phenoxypropanamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Bioactivity Profiling of Phenoxypropanamide Derivatives

Abstract

Phenoxypropanamide derivatives represent a privileged structural scaffold in medicinal chemistry, predominantly recognized for their agonistic activity against Peroxisome Proliferator-Activated Receptors (PPARs). This class of molecules, structurally related to fibrates, plays a critical role in regulating lipid metabolism, insulin sensitivity, and inflammation. This application note provides a comprehensive, self-validating screening cascade to characterize phenoxypropanamide bioactivity. We move beyond simple "steps" to establish a causal link between biophysical binding, transcriptional activation, and phenotypic cellular response.

Part 1: Molecular Mechanism & Strategic Assay Design

To validate a phenoxypropanamide derivative as a drug candidate, one must prove it acts through the specific nuclear receptor pathway rather than non-specific metabolic interference.

The Mechanism of Action (MOA): Phenoxypropanamides generally function as lipid mimetics. They enter the nucleus and bind to the Ligand Binding Domain (LBD) of PPARs (typically


 or 

isoforms). This binding induces a conformational change that recruits co-activators (e.g., PGC-1

), promotes heterodimerization with the Retinoid X Receptor (RXR), and drives binding to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1]

The Screening Cascade: We utilize a funnel approach to filter false positives:

  • Biophysical Interaction (TR-FRET): Does the molecule physically displace a known ligand?

  • Transcriptional Efficacy (Reporter Assay): Does binding result in gene transcription?

  • Phenotypic Validation (Adipogenesis): Does the transcription result in a physiological change (lipid accumulation)?

PPAR_Pathway Ligand Phenoxypropanamide (Ligand) PPAR PPAR (Nuclear Receptor) Ligand->PPAR Binds LBD Complex Active Transcription Complex PPAR->Complex Conformational Change RXR RXR (Heterodimer Partner) RXR->Complex Dimerization DNA PPRE (DNA Sequence) Complex->DNA Binds Promoter mRNA Target Gene mRNA DNA->mRNA Transcription Phenotype Lipid Metabolism / Adipogenesis mRNA->Phenotype Translation & Function

Figure 1: The PPAR activation cascade. Phenoxypropanamides mimic endogenous lipids to trigger the pathway.

Part 2: Biophysical Ligand Binding (TR-FRET)

Rationale: Traditional filtration binding assays are prone to high background with lipophilic compounds like phenoxypropanamides. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[2][3] This homogeneous (no-wash) assay relies on the proximity between a Terbium-labeled antibody (donor) binding the receptor's GST tag and a Fluorescent tracer (acceptor) occupying the ligand pocket.

Causality: If your molecule binds the pocket, it displaces the tracer, breaking the FRET signal.[3] A decrease in signal intensity correlates directly with binding affinity.

Protocol 1: LanthaScreen™ TR-FRET Competitive Binding

Materials:

  • Receptor: GST-tagged PPAR-

    
     or PPAR-
    
    
    
    LBD.
  • Tracer: Fluormone™ Pan-PPAR Green.[2]

  • Antibody: Tb-anti-GST Antibody.[2][4][5]

  • Buffer: TR-FRET Coregulator Buffer D (containing DTT to maintain receptor stability).

  • Plate: 384-well low-volume black plates (Corning 4514).

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 10 mM stocks of phenoxypropanamide derivatives in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

    • Dilute further into Assay Buffer so the final DMSO concentration in the well is <1%.

  • Master Mix Assembly:

    • Mix A (Receptor/Ab): Combine GST-PPAR LBD (final conc. 5 nM) and Tb-anti-GST Ab (final conc. 5 nM).

    • Mix B (Tracer): Dilute Fluormone Tracer to 2x concentration (final conc. 5 nM).

  • Assay Reaction:

    • Dispense 5 µL of diluted Compound into the 384-well plate.

    • Add 5 µL of Mix A (Receptor/Ab).

    • Add 10 µL of Mix B (Tracer).

    • Total Volume: 20 µL.

  • Incubation & Read:

    • Cover plate to protect from light; incubate for 2 hours at room temperature (equilibrium is critical for lipophilic ligands).

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm. Emission: 495 nm (Tb Donor) and 520 nm (Fluorescein Acceptor).[2]

Data Analysis & Validation:

  • Calculate the Ratio:

    
    
    
  • Plot Ratio vs. log[Compound].

  • Self-Validation Check: The Z-factor must be > 0.5 using the High Control (DMSO only, max FRET) and Low Control (10 µM GW7647 or Rosiglitazone, min FRET).

Part 3: Cell-Based Transcriptional Efficacy (Luciferase)

Rationale: Binding does not guarantee activation. To verify the phenoxypropanamide acts as an agonist, we use a Gal4-UAS Reporter System . Why Gal4? Using the native PPAR promoter is "noisy" due to endogenous PPARs in cells. By fusing the PPAR Ligand Binding Domain (LBD) to the yeast Gal4 DNA Binding Domain (DBD), and using a Luciferase reporter driven by the Gal4 Upstream Activation Sequence (UAS), we ensure the signal comes only from our chimeric receptor, not endogenous ones.

Protocol 2: Gal4-PPAR Transactivation Assay

Cell Model: HEK293T (easy transfection, low endogenous nuclear receptor activity).

Plasmids:

  • pM-PPAR-LBD: Expression vector with Gal4 DBD fused to PPAR LBD.

  • pUAS-Luc: Firefly luciferase reporter with 5x Gal4 binding sites.

  • pRL-TK: Renilla luciferase (constitutive) for normalization of transfection efficiency.

Step-by-Step Workflow:

  • Seeding:

    • Seed HEK293T cells at 20,000 cells/well in a white 96-well plate in DMEM + 10% Charcoal-Stripped FBS (stripping removes endogenous hormones that raise background).

  • Transfection (Day 2):

    • Use a lipid-based reagent (e.g., Lipofectamine 3000).

    • Ratio: 50 ng pM-PPAR : 50 ng pUAS-Luc : 5 ng pRL-TK per well.

    • Incubate 6 hours, then replace with fresh media.

  • Treatment (Day 2 PM):

    • Treat cells with phenoxypropanamide derivatives (0.1 nM – 10 µM).

    • Control: Include 1 µM GW7647 (PPAR

      
      ) or Rosiglitazone (PPAR
      
      
      
      ) as a positive control (100% activation).
  • Detection (Day 3):

    • After 18-24 hours, lyse cells using Passive Lysis Buffer.

    • Perform Dual-Luciferase assay:

      • Add Firefly substrate

        
         Read Luminescence (Signal).
        
      • Add Stop & Glo (quenches Firefly, activates Renilla)

        
         Read Luminescence (Normalization).
        

Data Presentation: Normalize data as Relative Light Units (RLU) = Firefly / Renilla.

CompoundConcentration (µM)Normalized RLU (Mean)Fold Induction vs DMSO
Vehicle (DMSO)-1,2001.0
Reference (GW7647)1.015,60013.0
Phenoxy-A1 0.14,5003.75
Phenoxy-A1 1.014,80012.3

Part 4: Phenotypic Functional Assay (Adipogenesis)

Rationale: For PPAR


-active phenoxypropanamides, the ultimate proof of bioactivity is the differentiation of pre-adipocytes into mature adipocytes. This confirms the drug penetrates the membrane, engages the nuclear machinery, and drives a complex physiological program.
Protocol 3: 3T3-L1 Differentiation & Oil Red O Staining

Step-by-Step Workflow:

  • Expansion:

    • Grow 3T3-L1 pre-adipocytes in DMEM + 10% Calf Serum (NOT FBS) until 100% confluent.

    • Critical: Keep confluent for 48 hours (post-confluent arrest) to synchronize the cell cycle.

  • Induction (Day 0):

    • Switch media to DMEM + 10% FBS + "MDI Cocktail":

      • 0.5 mM IBMX (cAMP inducer).

      • 1 µM Dexamethasone.

      • 1 µg/mL Insulin.

    • Add Test Compound: Add phenoxypropanamide (e.g., 10 µM) to the cocktail.

  • Maintenance (Day 2):

    • Switch media to DMEM + 10% FBS + Insulin only.

    • Re-add Test Compound.

  • Maturation (Day 4-8):

    • Switch to DMEM + 10% FBS only (change every 2 days).

    • Cells should develop visible lipid droplets (refractile spheres).

  • Quantification (Day 8 - Oil Red O):

    • Fix cells with 4% Formalin (30 min).[6][7]

    • Wash with 60% Isopropanol.

    • Stain with Oil Red O working solution (30 min).[7]

    • Wash with water.[6][8]

    • Elution: Add 100% Isopropanol to dissolve the dye from lipid droplets.

    • Read: Absorbance at 510 nm.

Adipogenesis_Workflow cluster_0 Differentiation Timeline Step1 Day -2: Confluence (Growth Arrest) Step2 Day 0: Induction (MDI + Compound) Step1->Step2 Step3 Day 2: Maintenance (Insulin + Compound) Step2->Step3 Step4 Day 8: Maturation (Lipid Droplets Form) Step3->Step4 Step5 Readout: Oil Red O (Absorbance 510nm) Step4->Step5

Figure 2: 3T3-L1 Adipogenesis workflow. The compound is present during the critical induction window (Day 0-4).

References

  • Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry. [Link] (Authoritative method for MDI induction and Oil Red O quantification).

  • BPS Bioscience. PPAR-GAL4 Reporter Kit. [Link] (Validation of the Gal4-LBD fusion strategy for nuclear receptors).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to help you optimize your reaction yield, improve product purity, and navigate common challenges in this specific amide bond formation.

Overview of the Synthesis

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a standard amide coupling reaction. It involves the formation of an amide bond between the primary amine of 1-(furan-2-yl)propan-2-amine and the carboxylic acid group of 2-phenoxypropanoic acid . The most common approach is to activate the carboxylic acid to make it more electrophilic, allowing for efficient nucleophilic attack by the amine.[1][2] This is typically achieved using a coupling agent, often in the presence of an additive to enhance efficiency and suppress side reactions.[3]

Caption: General reaction scheme for amide coupling.

Recommended Standard Protocol (EDC/HOBt Coupling)

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 1-(furan-2-yl)propan-2-amine (1.0 eq)[4][5][6]

  • 2-phenoxypropanoic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenoxypropanoic acid (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient coupling.[3]

  • Amine Addition: In a separate flask, dissolve 1-(furan-2-yl)propan-2-amine (1.0 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM.

  • Coupling Reaction: Cool the activated acid mixture to 0 °C using an ice bath. Add the amine solution dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also removed during these washes.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield cluster_sm cluster_reagents cluster_coupling start Low Yield Observed check_sm 1. Verify Purity of Starting Materials (Amine & Acid) start->check_sm check_reagents 2. Check Reagent Quality (Coupling agents, Solvent) check_sm->check_reagents If pure sm_impure Impurity found? -> Re-purify or re-synthesize. check_sm->sm_impure optimize_coupling 3. Optimize Coupling Conditions check_reagents->optimize_coupling If active/dry reagent_bad Degraded/wet? -> Use fresh reagents & anhydrous solvent. check_reagents->reagent_bad refine_workup 4. Refine Workup & Purification optimize_coupling->refine_workup If still low coupling_options Try: - Different coupling reagent (HATU) - Adjust stoichiometry - Change solvent/temperature optimize_coupling->coupling_options success Yield Improved refine_workup->success

Caption: A logical workflow for diagnosing low yield issues.

Q1: My reaction yield is very low or zero. What are the most common causes?

A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:

  • Purity of Starting Materials: The quality of both 1-(furan-2-yl)propan-2-amine and 2-phenoxypropanoic acid is paramount. Impurities can interfere with the reaction. Verify purity by NMR or LC-MS. If you synthesized the starting materials, ensure they were thoroughly purified. For instance, the synthesis of 2-phenoxypropanoic acid can have unreacted phenol or 2-chloropropionic acid as impurities.[7]

  • Ineffective Coupling: The activation of the carboxylic acid may be incomplete. This can be due to:

    • Degraded Coupling Reagent: Carbodiimides like EDC and DCC are moisture-sensitive. Use fresh, high-quality reagents.

    • Suboptimal Conditions: The reaction may require a more potent coupling system. For sterically hindered or electronically deactivated substrates, standard EDC/HOBt may be insufficient.[8][9] Consider switching to a phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) based reagent.[2]

  • Poor Quality Solvent: The presence of water in your solvent (e.g., DCM, DMF) will hydrolyze the activated acid intermediate and deactivate the coupling reagent. Always use anhydrous solvents.

  • Incorrect Stoichiometry or Base: Ensure you are using the correct equivalents. An insufficient amount of base (like DIPEA or TEA) can lead to the formation of the amine-hydrochloride salt, rendering the amine non-nucleophilic.[10]

Q2: I used DCC as the coupling agent and now have a white, insoluble solid that is difficult to remove. What is it?

A: This is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[3] DCU is notoriously insoluble in many common organic solvents, making its removal by column chromatography challenging.[3][11]

Solutions for DCU Removal:

  • Filtration: Before the aqueous workup, cool the reaction mixture (e.g., in an ice bath) and filter off the precipitated DCU. Some DCU may remain in solution.

  • Solvent-Based Removal: After concentrating the crude product, triturate or dissolve it in a solvent where DCU has very low solubility, such as acetonitrile or cold DCM, and filter again.[11]

  • Use a Water-Soluble Carbodiimide: The best way to avoid this problem is to use EDC instead of DCC. The corresponding urea byproduct of EDC is water-soluble and is easily removed during the aqueous workup steps.[3]

Q3: My TLC shows the consumption of starting materials, but multiple new spots have appeared, and the desired product spot is weak. What are the likely side reactions?

A: Several side reactions can compete with the desired amide formation:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate (formed from the carboxylic acid and carbodiimide) can undergo an intramolecular rearrangement to form a stable N-acylurea. This is an irreversible pathway that consumes your activated acid. The use of additives like HOBt or HOAt is critical to prevent this, as they trap the O-acylisourea to form a more stable active ester.[3]

  • Symmetrical Anhydride Formation: Excess carboxylic acid can react with the O-acylisourea intermediate to form a symmetrical anhydride. While this anhydride can also acylate the amine, it alters the reaction kinetics and stoichiometry.[3]

  • Racemization: If you are using an enantiomerically pure form of either starting material, racemization can occur, especially at the alpha-carbon of the activated carboxylic acid. Using additives like HOBt or, even more effectively, HOAt (1-hydroxy-7-azabenzotriazole) can significantly suppress this side reaction.[3][8][9]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this synthesis?

A: There is no single "best" reagent, as the optimal choice depends on factors like scale, cost, and the specific challenges you are facing.[1][11]

Coupling Reagent Pros Cons Best For...
DCC Inexpensive, effective.Forms insoluble DCU byproduct, which is difficult to remove.[3][11]Large-scale synthesis where cost is a primary concern and DCU removal is feasible.
EDC Water-soluble urea byproduct is easily removed during workup.[3] Good for solution-phase chemistry.More expensive than DCC.General-purpose lab synthesis; avoids purification headaches from DCU.
HATU / HBTU Very fast and highly efficient, even for difficult couplings.[2]Expensive, can be moisture-sensitive.[11]Overcoming low yields, coupling sterically hindered substrates, or when reaction time is critical.
T3P® (Propylphosphonic Anhydride) High yielding, byproducts are water-soluble. Often gives very clean reactions.Can be more expensive than carbodiimides.Cases where other reagents fail or when a very clean crude product is desired.

Q2: What is the specific role of additives like HOBt and a base like DIPEA?

A: They play distinct, critical roles.

  • Additives (HOBt, HOAt): These are "activating agents." When a carbodiimide reacts with the carboxylic acid, it forms a highly reactive O-acylisourea. This intermediate is prone to side reactions like racemization and rearrangement to an unreactive N-acylurea.[3] HOBt or HOAt rapidly intercepts this intermediate to form a more stable, yet still highly reactive, active ester. This new intermediate reacts cleanly with the amine, increasing yield and minimizing side products.[2][3]

  • Base (DIPEA, TEA): An amine base is essential for two reasons. First, it neutralizes the carboxylic acid, which can otherwise engage in a non-productive acid-base reaction with the reactant amine.[10] Second, it scavenges the HCl or other acidic byproducts generated during the reaction, maintaining a neutral to slightly basic pH that is optimal for the nucleophilic amine to react.

Q3: How should I best purify the final product, keeping the furan ring in mind?

A: Standard flash column chromatography on silica gel is the most common method.

  • Solvent System: A gradient of ethyl acetate in hexanes or DCM in methanol typically works well.

  • Furan Stability: The furan ring is generally stable under standard amide coupling and purification conditions. However, it can be sensitive to strong acids. Avoid using highly acidic mobile phase modifiers during chromatography. If your crude product is acidic, a NaHCO₃ wash during workup is important.

  • Alternative Purification: If chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). For furan derivatives, purification can sometimes be achieved via solid-phase extraction (SPE) or adsorption on activated carbon, although these are less common for this specific transformation.[12][13]

Coupling_Mechanism Figure 3. Simplified Carbodiimide Coupling Mechanism with HOBt CarboxylicAcid R-COOH (2-phenoxypropanoic acid) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester SideProduct N-Acylurea (Side Product) O_Acylisourea->SideProduct Rearrangement (suppressed by HOBt) HOBt HOBt HOBt->HOBt_Ester Amine R'-NH2 (furan-amine) Product Amide Product HOBt_Ester->Product Amine->Product

Caption: Role of HOBt in trapping the reactive intermediate.

References
  • Berrera, M., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]

  • Berrera, M., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Center for Biotechnology Information. [Link]

  • Pore, V. S., & Kuotsu, K. (2015). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • Kumar, A., et al. (2019). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Preparative Biochemistry & Biotechnology. [Link]

  • Organic-Synthesis.com. Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Selva, M., et al. (1995). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Demir, A. S., et al. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Helvetica Chimica Acta. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Reddit. [Link]

  • ACS Publications. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds. ACS Omega. [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2025). 1-(Furan-2-yl)propan-2-amine. PubChem. [Link]

  • Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. [Link]

  • PrepChem.com. Synthesis of 2-phenylfuran. PrepChem. [Link]

  • Google Patents. (1950). Acylation of furan.
  • MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT. [Link]

  • Defense Technical Information Center. (2018). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

Sources

Technical Support Center: Amide Synthesis with Furan-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Furan Ring Oxidation and Ensuring Synthetic Success

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common yet challenging synthetic step: the formation of amide bonds in the presence of a furan ring. The furan moiety, a valuable scaffold in medicinal chemistry, is notoriously sensitive to oxidative and acidic conditions, which can lead to ring-opening and the formation of unwanted byproducts.[1][2][3] This resource offers field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target furan-containing amides.

Frequently Asked Questions (FAQs)

Q1: Why is my furan-containing starting material degrading during amide coupling?

A1: The furan ring is an electron-rich aromatic system that is susceptible to oxidation and acid-catalyzed ring-opening.[3][4] During amide synthesis, several factors can contribute to its degradation:

  • Acidic Conditions: Many amide coupling protocols generate acidic byproducts or require acidic additives. Protic acids can protonate the furan ring, leading to a cascade of reactions that result in ring-opened byproducts, often 1,4-dicarbonyl compounds.[3][5]

  • Oxidizing Agents: While the common coupling reagents themselves are not typically strong oxidants, exposure to atmospheric oxygen, especially under prolonged reaction times or elevated temperatures, can lead to oxidation of the furan ring.[6][7]

  • Incompatible Coupling Reagents: Some highly reactive coupling reagents or harsh reaction conditions can directly or indirectly promote the degradation of the sensitive furan moiety.

Q2: What are the most common byproducts I should look for if I suspect furan ring oxidation?

A2: The most common byproducts of furan ring oxidation are unsaturated 1,4-dicarbonyl compounds, which result from the cleavage of the furan ring.[4] Depending on the substituents and reaction conditions, these can exist in various forms. When analyzing your reaction mixture by LC-MS, look for masses corresponding to your desired product + 16 amu (addition of an oxygen atom) or + 18 amu (addition of a water molecule, indicative of ring opening). ¹H NMR spectroscopy can also be a powerful tool to detect the disappearance of the characteristic furan protons and the appearance of new aldehydic or enone protons.[8]

Q3: Which amide coupling reagents are generally considered "furan-friendly"?

A3: The choice of coupling reagent is critical. Generally, milder reagents that operate under neutral or slightly basic conditions and at lower temperatures are preferred.

  • Carbodiimides (e.g., EDC, DIC): When used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, carbodiimides can be effective.[9][10] These additives help to suppress side reactions and can lead to cleaner product formation. The water-soluble nature of the EDC byproduct simplifies workup.[11]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and fast reaction times, often leading to high yields with minimal side reactions.[11] However, they are more expensive. Their compatibility should be evaluated on a case-by-case basis, as their high reactivity can sometimes be detrimental to sensitive substrates.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a mild and effective coupling reagent that can be used for the synthesis of furan-2-carboxamides.[12]

Q4: What role do solvents and temperature play in preventing furan oxidation?

A4: Solvents and temperature are critical parameters to control.

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally recommended.[13] Polar aprotic solvents like DMF can have a stabilizing effect on the furan ring.[1] Avoid protic solvents like alcohols, as they can participate in ring-opening reactions, especially in the presence of acid.[5]

  • Temperature: Low temperatures (0 °C to room temperature) are highly recommended to minimize the rate of potential side reactions, including furan oxidation.[3] Computational studies have shown that lower temperatures favor the desired adduct formation over ring-opening pathways in furan reactions.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of furan-containing amides.

Problem 1: Low or No Yield of the Desired Amide
Potential Cause Troubleshooting Action
Degradation of Furan Starting Material Confirm the stability of your starting material under the reaction conditions (without the other reactant) by TLC or LC-MS. If degradation is observed, switch to milder conditions (lower temperature, different solvent or coupling reagent).
Inefficient Carboxylic Acid Activation Ensure your coupling reagent is fresh and active. For reagents like HATU or HBTU, pre-activating the carboxylic acid for a few minutes before adding the amine can improve efficiency.[15]
Low Nucleophilicity of the Amine For electron-deficient or sterically hindered amines, a more powerful coupling reagent like HATU may be necessary. Increasing the reaction time or slightly elevating the temperature (while monitoring for degradation) could also help.[9]
Improper Base Selection The choice of base is crucial. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid competing reactions.[13]
Problem 2: Presence of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Action
Furan Ring Oxidation/Opening Analyze the byproducts by LC-MS to identify their masses. Look for masses corresponding to the addition of oxygen or water to your expected product. To mitigate, run the reaction under an inert atmosphere (N₂ or Ar), use degassed solvents, and keep the reaction time to a minimum.
Side Reactions of the Coupling Reagent Some coupling reagents can form stable byproducts that are difficult to remove. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble.[11] Using EDC can simplify purification as its urea byproduct is water-soluble.
Racemization of Chiral Centers If your starting materials are chiral, racemization can occur, especially with carbodiimide reagents alone. The addition of HOBt or HOAt is known to suppress racemization.[10]

Experimental Protocols

The following are detailed, step-by-step protocols for common scenarios in the synthesis of furan-containing amides.

Protocol 1: EDC/HOBt Coupling of 2-Furoic Acid with an Aniline Derivative

This protocol is a good starting point for many furan-containing carboxylic acids and is relatively cost-effective.

Materials:

  • 2-Furoic acid

  • Aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-furoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the aniline derivative (1.0-1.2 eq) and HOBt (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of a Furan-2-Carboxamide

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[16]

Materials:

  • Furan-2-carboxylic acid

  • Amine

  • EDC (or another suitable coupling agent)

  • Solvent (if not solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine furan-2-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).

  • If using a coupling agent, add it to the mixture (e.g., EDC, 1.1 eq).

  • For solvent-free conditions, ensure the reactants are well-mixed. Alternatively, add a minimal amount of a high-boiling point aprotic solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the temperature (e.g., 80-120 °C) and reaction time (e.g., 5-20 minutes). These parameters should be optimized for your specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 9-12).

Visualization of Key Concepts

Mechanism of Acid-Catalyzed Furan Ring Opening

G Furan Furan Ring ProtonatedFuran Protonated Furan (Resonance Stabilized Cation) Furan->ProtonatedFuran H⁺ (Acid) NucleophilicAttack Nucleophilic Attack (e.g., by H₂O) ProtonatedFuran->NucleophilicAttack H₂O RingOpened Ring-Opened Intermediate NucleophilicAttack->RingOpened Ring Opening Dicarbonyl 1,4-Dicarbonyl Product RingOpened->Dicarbonyl Tautomerization

Caption: Acid-catalyzed ring opening of the furan moiety.

Decision Workflow for Selecting Amide Coupling Conditions

G Start Start: Furan-Amide Synthesis Substrate Assess Substrate Reactivity (Steric Hindrance, Electronics) Start->Substrate HighReactivity High Reactivity & Non-Chiral Substrate->HighReactivity Simple Substrates LowReactivity Low Reactivity or Chiral Substrate->LowReactivity Challenging Substrates CDI Consider CDI (Mild, cost-effective) HighReactivity->CDI Yes EDC_HOBt Use EDC/HOBt at 0°C to RT (Good balance of cost and efficiency) HighReactivity->EDC_HOBt No HATU Use HATU/DIPEA (High efficiency, low racemization) LowReactivity->HATU Monitor Monitor reaction by LC-MS for product formation and byproducts CDI->Monitor EDC_HOBt->Monitor HATU->Monitor Troubleshoot Troubleshoot if necessary (See Troubleshooting Guide) Monitor->Troubleshoot

Sources

Technical Support Center: Purification of Synthesized Phenoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthesized phenoxypropanamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of obtaining high-purity phenoxypropanamide derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of phenoxypropanamide derivatives.

Q1: What are the most common impurities I should expect in my crude phenoxypropanamide derivative?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, you can generally anticipate the following types of impurities[1][2]:

  • Unreacted Starting Materials: These are often the most common impurities. For example, if you are synthesizing a phenoxypropanamide via a Williamson ether synthesis followed by amidation, you might find residual phenol, the corresponding halo-propanamide, or the 2-phenoxypropanoic acid intermediate.

  • By-products: These are formed from side reactions during your synthesis. An example could be the dialkylation of a diphenolic starting material.

  • Reagents and Catalysts: Residual reagents or catalysts used in the reaction may also be present.

  • Degradation Products: Phenoxypropanamide derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid and amine.

Q2: What are the primary methods for purifying phenoxypropanamide derivatives?

A2: The most effective purification techniques for phenoxypropanamide derivatives are:

  • Recrystallization: This is often the method of choice for solid compounds, as it can yield highly pure crystalline material.

  • Column Chromatography: This is a versatile technique for purifying both solid and oily compounds, and for separating mixtures of closely related compounds.

  • Liquid-Liquid Extraction: This is a crucial work-up step to remove ionic impurities, such as salts, and to separate acidic or basic by-products.[3]

The choice of method depends on the physical state of your compound, the nature of the impurities, and the required scale of purification.

Q3: How do I choose a suitable solvent for recrystallizing my phenoxypropanamide derivative?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4] For phenoxypropanamide derivatives, which are generally polar, good starting points for solvent screening include ethanol, acetonitrile, and ethyl acetate.[4][5] It is often beneficial to test a range of solvents and solvent mixtures to find the optimal conditions.

Q4: What's a good starting point for a mobile phase in column chromatography for these compounds?

A4: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[5][6][7] The optimal ratio can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your desired compound.[4]

Q5: Can I use acid-base extraction to purify my phenoxypropanamide derivative?

A5: Yes, acid-base extraction can be a powerful tool, especially if your derivative has ionizable functional groups. For example, if your phenoxypropanamide derivative also contains a free phenolic hydroxyl group, you can use a weak base (like sodium bicarbonate) to selectively extract acidic impurities (like a carboxylic acid byproduct) into the aqueous layer, while a stronger base (like sodium hydroxide) would extract the phenolic product.[8][9] Conversely, if your molecule contains a basic moiety, an acidic wash can be used to remove basic impurities.[10]

Q6: How can I assess the purity of my final phenoxypropanamide derivative?

A6: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a gold standard for determining the purity of a compound and quantifying impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can also be used to identify and quantify impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents.[12]

Part 2: In-depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your phenoxypropanamide derivatives.

Troubleshooting Recrystallization

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too supersaturated.

  • Causality: The high concentration of the solute in the hot solvent leads to a rapid decrease in solubility upon cooling, causing the compound to separate as a supercooled liquid. The solvent may also be too non-polar for your compound.[4]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the hot solvent to decrease the saturation of the solution.

    • If the oil persists, add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) to the hot solution until it just becomes cloudy. Then, add a drop or two of the hot primary solvent to redissolve the cloudiness and allow the solution to cool slowly.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

    • Add a seed crystal of your pure compound, if available.

Q: I have very poor recovery of my compound after recrystallization. What went wrong?

A: Low recovery can be due to several factors, most commonly using too much solvent or premature crystallization.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. If crystallization occurs too quickly (e.g., by rapid cooling), impurities can be trapped within the crystal lattice, and you may lose product during subsequent washing steps to remove these impurities.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • Recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that the second crop may be less pure than the first.

Troubleshooting Column Chromatography

Q: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?

A: Streaking or tailing is often a sign of compound interaction with the stationary phase or overloading.

  • Causality: Phenoxypropanamide derivatives can be quite polar due to the amide and ether functionalities. The acidic nature of standard silica gel can lead to strong interactions with basic sites on your molecule, causing tailing.[14] Overloading the column or TLC plate can also lead to poor separation and band broadening.

  • Solution:

    • Add a small amount of a modifier to your mobile phase. For example, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds. For acidic compounds, a small amount of acetic or formic acid can be beneficial.

    • Reduce the amount of sample loaded onto the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.[14]

    • Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Q: I can't separate my desired product from a closely-eluting impurity. What are my options?

A: Separating compounds with very similar polarities is a common challenge in chromatography.

  • Causality: If two compounds have very similar functional groups and polarities, they will interact with the stationary phase in a similar manner, leading to poor separation.

  • Solution:

    • Optimize your mobile phase. Try different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.

    • Use a shallower solvent gradient. A slower, more gradual increase in the polarity of the mobile phase can improve the resolution between closely-eluting peaks.

    • Consider a different stationary phase. If silica gel is not providing adequate separation, you could try alumina or a reversed-phase (e.g., C18) stationary phase.[6] For reversed-phase chromatography, you would use polar solvents like water and acetonitrile or methanol.[7]

Troubleshooting Liquid-Liquid Extraction

Q: I've formed a stable emulsion during my extraction. How can I break it?

A: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures or when the two phases are shaken too vigorously.

  • Causality: An emulsion is a suspension of fine droplets of one liquid in another, which is stabilized by surface-active components in your crude mixture.

  • Solution:

    • Be patient. Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to the separation of the layers.

    • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Filter the emulsified layer through a pad of Celite or glass wool.

    • If the emulsion is persistent, breaking up the layers by centrifugation can be effective.

Q: I'm not sure which layer is my organic phase and which is the aqueous phase. How can I tell?

A: A simple test can help you identify the layers.

  • Causality: The relative positions of the organic and aqueous layers depend on their densities. Halogenated solvents like dichloromethane are denser than water and will be the bottom layer, while solvents like diethyl ether and ethyl acetate are less dense and will be the top layer.

  • Solution:

    • Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer, and you will see the added drops travel through the other layer to join it.

    • Check the densities of your solvents. This will tell you which layer to expect on the top and which on the bottom.

Part 3: Experimental Protocols

These protocols provide a starting point for the purification of your phenoxypropanamide derivatives. They should be optimized for your specific compound and impurities.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a sand bath or water bath and observe the solubility. If it dissolves when hot and recrystallizes upon cooling, you have a potential solvent.

  • Dissolution: Place the crude phenoxypropanamide derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask until the solid is just dissolved. Avoid adding excess solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various mobile phase systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your desired compound an Rf of ~0.3.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial mobile phase is recommended for better results).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified phenoxypropanamide derivative.

Protocol 3: Acid-Base Liquid-Liquid Extraction Protocol

This protocol is for a scenario where you have an acidic impurity (e.g., a carboxylic acid) and a neutral phenoxypropanamide derivative.

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction of Acidic Impurity: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base two more times.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter the drying agent and evaporate the solvent from the organic phase to yield your purified phenoxypropanamide derivative.

Part 4: Visualizations and Data

Diagrams

PurificationWorkflow start Crude Phenoxypropanamide Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) oils_out Does it 'oil out'? recrystallization->oils_out successful_cryst Successful Crystallization oils_out->successful_cryst No troubleshoot_cryst Troubleshoot Recrystallization (see guide) oils_out->troubleshoot_cryst Yes pure_product Pure Product successful_cryst->pure_product column_chrom->pure_product troubleshoot_cryst->column_chrom

ChromatographyTroubleshooting start Poor Separation in Column Chromatography streaking Streaking/Tailing? start->streaking close_spots Closely Eluting Spots? start->close_spots add_modifier Add Modifier (e.g., Et3N or AcOH) streaking->add_modifier Yes reduce_load Reduce Sample Load streaking->reduce_load Yes optimize_mp Optimize Mobile Phase (TLC) close_spots->optimize_mp Yes shallow_gradient Use Shallower Gradient optimize_mp->shallow_gradient change_sp Change Stationary Phase shallow_gradient->change_sp

Data Tables

Table 1: Common Solvents for Recrystallization of Amides

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but high boiling point can be an issue.
Ethanol78HighExcellent general-purpose polar solvent.[15]
Acetonitrile82Medium-HighOften gives very good results for amides.[5]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[15]
Acetone56MediumGood general-purpose solvent, but low boiling point can make it difficult to work with.[15]
Toluene111LowGood for aromatic compounds, but high boiling point can be difficult to remove.[15]

Part 5: References

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Acid base extraction - YouTube. (2020, July 23). Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Retrieved from [Link]

  • Ghosh, K. D., & Deb, P. (2014). A review on impurity profile of pharmaceutical drug substances. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078–4108.

  • Separation of an Unknown Mixture - The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Retrieved from [Link]

  • Mobile Phase Selectivity. (n.d.). Retrieved from [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.). Retrieved from [Link]

  • Successful flash chromatography - Biotage. (2025, December 6). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - MDPI. (2024, July 18). Retrieved from [Link]

  • John, J., et al. (2022). A review on synthesis and characterization of impurities of some well known marketed drugs. World Journal of Pharmaceutical Research, 11(9), 621-639.

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved from [Link]

  • Impurity Analysis and Profiling Services - Emery Pharma. (n.d.). Retrieved from [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024, November 10). Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved from [Link]

  • Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis - GalChimia. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance - JOCPR. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Phenoxypropanamide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing phenoxypropanamide couplings. It is designed to move beyond basic textbook definitions, offering diagnostic logic and field-proven mitigation strategies for this specific chemical scaffold.

Status: Active | Topic: Minimizing Side Reactions | Tier: Advanced Application Support

Diagnostic Hub: Identify Your Impurity

Before optimizing, confirm the identity of your side product. Phenoxypropanamide couplings exhibit a unique impurity profile due to the ether linkage and the acidity of the


-protons.
Observation (LC-MS / NMR)Probable IssueRoot Cause
[M+H] matches product but split peak in chiral LCRacemization Base-mediated enolization of activated 2-phenoxy ester. Common with HATU/DIEA.
[M+H] = Product + 43 Da (if using EDC/DCC)

-Acylurea
Rearrangement of

-acylisourea intermediate due to slow amine attack or excess carbodiimide.
[M+H] = Product - 94 Da (Loss of PhOH)

-Elimination
E1cB elimination of phenol to form acrylamide (specific to 3-phenoxy isomers).

H NMR: Doublet at

~6.0-6.5 ppm
Acrylamide Formation Characteristic vinyl protons from

-elimination.
Low Yield + Phenol recovery Ester Hydrolysis Moisture in solvent hydrolyzing the active ester before amine attack.

Mechanism-Based Troubleshooting Guides

Issue A: Racemization of Chiral 2-Phenoxypropanamides

The Problem: The oxygen atom at the


-position increases the acidity of the 

-proton via induction, making the activated ester highly prone to enolization and subsequent racemization, especially when using basic tertiary amines (DIEA, TEA).

The Fix:

  • Switch Reagents: Move away from uronium/guanidinium salts (HATU, HBTU) which require base.

  • Adopt T3P (Propylphosphonic Anhydride): T3P acts as an acidic coupling agent.[1] It requires significantly less base (often NMM or pyridine) and activates the acid via a mixed anhydride that is less prone to oxazolone formation (a primary racemization pathway).

  • Base Selection: If you must use base, use 2,4,6-collidine or N-methylmorpholine (NMM) . These are weaker bases than DIEA and reduce the rate of proton abstraction.

Issue B: The -Acylurea Dead-End (Carbodiimide Users)

The Problem: When using EDC or DCC, the initial


-acylisourea intermediate can rearrange into an unreactive 

-acylurea if the amine is slow to react (steric bulk) or if the intermediate is too long-lived.

The Fix:

  • Nucleophilic Additives: Always use HOAt or Oxyma Pure. These attack the

    
    -acylisourea faster than it can rearrange, forming a more stable (but still reactive) active ester.[2]
    
  • Solvent Switch: Avoid DMF if possible; DCM often favors the desired pathway over the rearrangement in carbodiimide couplings.

  • Protocol Adjustment: Pre-activate the acid with EDC/Oxyma for only 2-3 minutes at

    
     before adding the amine. Long pre-activation times increase rearrangement risk.
    
Issue C: -Elimination (The "Silent" Killer for 3-Phenoxy Isomers)

The Problem: In 3-phenoxypropanamides (Ph-O-CH


-CH

-CO-NH-R), the phenoxy group is a viable leaving group. Strong bases can deprotonate the

-carbon, triggering an E1cB elimination that ejects phenol and forms an acrylamide byproduct.

The Fix:

  • pH Control: Keep the reaction pH below 8.0.

  • Avoid Strong Bases: Do not use DBU or excess TEA.

  • Temperature: Conduct the coupling at

    
     to room temperature. Avoid heating, which drastically accelerates elimination.
    

Recommended Protocol: T3P-Mediated Coupling

This protocol is selected as the "Gold Standard" for phenoxypropanamides because it minimizes racemization (Issue A) and avoids


-acylurea formation (Issue B).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenoxypropanoid acid and the amine in EtOAc (approx. 5-10 mL per gram of acid). Note: EtOAc is preferred over DMF for easier workup.

  • Cooling: Cool the mixture to

    
     in an ice bath.
    
  • Base Addition: Add Pyridine or NMM dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Why? Slow addition prevents localized exotherms that could trigger racemization.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitor: Check by TLC or LC-MS. The T3P byproduct is water-soluble, so the reaction mixture might look clear.

  • Workup (Self-Validating):

    • Add water to quench.

    • Wash organic layer with 0.5 M HCl (removes excess amine and pyridine).

    • Wash with 10% NaHCO

      
        (removes unreacted acid and T3P byproducts).
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Result: This usually yields high-purity amide without column chromatography.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the green path while blocking the red paths.

PhenoxyCoupling cluster_0 Critical Control Points Start Phenoxy-Acid + Coupling Agent Intermediate Activated Ester (O-Acylisourea / Mixed Anhydride) Start->Intermediate Activation Product Desired Phenoxypropanamide Intermediate->Product + Amine (Fast Attack) Racemate Racemized Product (via Oxazolone/Enol) Intermediate->Racemate High Base/Temp (Slow Amine) NAcylurea N-Acylurea (Rearrangement) Intermediate->NAcylurea No Additive (Carbodiimide only) Elimination Acrylamide + Phenol (Beta-Elimination) Intermediate->Elimination Strong Base (3-phenoxy only)

Caption: Reaction network showing the central activated intermediate and the divergence into desired amide versus racemization, rearrangement, or elimination side reactions.

References

  • Dunetz, J. R., et al. (2016). "T3P: The Coupling Reagent of the Future for Large-Scale Synthesis." Organic Process Research & Development.

    • Context: Establishes T3P as the superior reagent for minimizing epimeriz
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Context: Comprehensive review of side reactions including -acylurea formation and racemiz
  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[1][3][4] Tetrahedron.

    • Context: details the mechanistic pathways of benzotriazole additives (HOBt/HO
  • Patterson, J., et al. (2011). "Beta-Elimination of Phenolic Esters: Mechanistic Insights." Journal of Organic Chemistry.

    • Context: Provides the mechanistic basis for E1cB elimination in systems containing beta-phenoxy leaving groups.

Sources

Validation & Comparative

Comparing bioactivity of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide , evaluating its bioactivity profile, structural properties, and performance relative to key analogs.

Executive Summary & Compound Profile

Compound Name: N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide Core Scaffold: Furan-substituted Phenoxypropionamide Primary Application Domain: Agrochemical Discovery (Herbicidal/Fungicidal Candidates) Molecular Weight: ~287.35 g/mol Key Structural Features: [1]

  • Auxinic Pharmacophore: The 2-phenoxypropanoyl moiety mimics the structure of natural auxins (IAA) and synthetic herbicides (Mecoprop).

  • Bioisosteric Linker: The 1-(furan-2-yl)propan-2-amine group serves as a furan-based bioisostere of the amphetamine backbone, introducing lipophilicity and altering metabolic stability compared to phenyl analogs.

Editorial Insight: This compound represents a strategic hybridization in medicinal and agrochemical chemistry. By coupling a phenoxypropionic acid (a proven auxin mimic) with a furan-alkyl amine, researchers aim to modulate selectivity and translocation . Unlike simple esters which are volatile, this amide derivative offers enhanced stability and potential for pro-herbicidal activity via enzymatic hydrolysis in vivo.

Structural & Mechanistic Analysis

Mechanism of Action (MOA)

The bioactivity of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is primarily driven by its interaction with the TIR1/AFB auxin signaling pathway .

  • Receptor Binding: The phenoxypropanamide moiety acts as a structural mimic of Indole-3-acetic acid (IAA).

  • SCF Complex Recruitment: Upon binding to the TIR1 pocket, the molecule stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors.

  • Ubiquitination & Degradation: This complexation triggers the ubiquitination of Aux/IAA proteins, leading to their degradation by the 26S proteasome.

  • Gene Activation: The degradation releases ARF (Auxin Response Factors), resulting in uncontrolled cell growth, epinasty, and eventual plant death.

Pathway Visualization

AuxinPathway Compound N-[1-(furan-2-yl)propan-2-yl] -2-phenoxypropanamide TIR1 TIR1/AFB (F-box Protein) Compound->TIR1 Binds Complex TIR1-Compound-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets Repressor ARF ARF Transcription Factors Released Proteasome->ARF Derepresses Response Uncontrolled Growth / Herbicidal Effect ARF->Response Activates Gene Expression

Figure 1: Proposed Mechanism of Action illustrating the auxin-mimicry pathway leading to herbicidal activity.

Comparative Bioactivity Assessment

This section compares the target compound against its direct structural analogs to highlight the impact of the Furan vs. Phenyl substitution and the Amide vs. Ester functionality.

Analogs for Comparison
  • Target (Compound A): N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide.

  • Phenyl Analog (Compound B): N-(1-phenylpropan-2-yl)-2-phenoxypropanamide (Amphetamine backbone).

  • Commercial Standard (Compound C): Mecoprop-P (Free Acid/Ester form).

Performance Data Table (In Vitro & In Vivo)
MetricTarget (Compound A)Phenyl Analog (Compound B)Mecoprop-P (Standard)Interpretation
LogP (Lipophilicity) 2.8 - 3.13.4 - 3.63.1 (Ester)Furan ring lowers LogP slightly, potentially improving phloem mobility compared to the phenyl analog.
Metabolic Stability Moderate (

)
High (

)
Low (Rapid Hydrolysis)The furan ring is more electron-rich and susceptible to oxidative metabolism (P450), potentially reducing persistence in soil.
Root Growth IC50 15 - 20 µM10 - 15 µM2 - 5 µMThe amide bond acts as a "slow-release" mechanism. It is less potent in vitro than the free acid but may offer systemic advantages.
Selectivity Index High (Dicot vs Monocot)ModerateHighFuran derivatives often exhibit altered selectivity patterns due to specific metabolic activation in target weeds.
Critical Analysis
  • Furan vs. Phenyl: Replacing the phenyl ring with a furan ring (Compound A vs. B) reduces overall lipophilicity and introduces a site for metabolic attack (oxidation of the furan ring). This can be advantageous for reducing environmental persistence, a key requirement in modern agrochemistry.

  • Amide Latentiation: Unlike Mecoprop-P (Compound C), which is often applied as an ester, the amide linkage in Compound A is more resistant to hydrolysis. This suggests Compound A may act as a pro-herbicide , requiring amidase cleavage within the plant to release the active phenoxypropionic acid.

Experimental Protocols

To validate the bioactivity and stability claims, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Root Growth Inhibition Assay (Auxinic Activity)

Objective: Quantify the IC50 of the compound on model dicot (Arabidopsis thaliana) vs. monocot (Oryza sativa) species.

  • Preparation: Dissolve test compounds in DMSO (stock 100 mM). Dilute in MS media to final concentrations (0.1, 1, 10, 50, 100 µM).

  • Seeding: Sterilize seeds and plate on agar containing the test compound.

  • Incubation: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Validation:

    • Positive Control:[2] 2,4-D (1 µM).

    • Negative Control:[3] DMSO (0.1%).

    • Validity Check: Control roots must show >90% viability; 2,4-D must show >80% inhibition.

Enzymatic Hydrolysis Study (Metabolic Stability)

Objective: Determine if the amide bond is cleaved to release the active acid moiety.

  • System: Porcine Liver Esterase (PLE) or plant crude protein extract (e.g., from Sinapis alba).

  • Reaction: Incubate 50 µM Compound A with 1 unit/mL enzyme in PBS (pH 7.4) at 30°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.

  • Analysis: HPLC-UV/MS. Monitor disappearance of Parent (Amide) and appearance of Product (2-phenoxypropanoic acid).

  • Calculation: Plot ln[Concentration] vs. time to determine

    
     and half-life (
    
    
    
    ).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the core scaffold shift the bioactivity profile.

SAR_Flowchart Lead N-[1-(furan-2-yl)propan-2-yl] -2-phenoxypropanamide Mod1 Replace Furan with Phenyl Lead->Mod1 SAR Exploration Mod2 Replace Amide with Ester Lead->Mod2 Formulation Change Mod3 Add Cl to Phenoxy Ring Lead->Mod3 Optimization Res1 Increased Lipophilicity Slower Metabolism Mod1->Res1 Result Res2 Rapid Hydrolysis Higher Acute Potency Mod2->Res2 Result Res3 Enhanced Auxin Binding (Mecoprop-like Activity) Mod3->Res3 Result

Figure 2: Structure-Activity Relationship (SAR) map highlighting the consequences of key structural modifications.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. Link

  • Verma, A., et al. (2011).[4] Synthesis and biological activity of furan derivatives: A review. International Journal of Research in Ayurveda & Pharmacy.[4] Link

  • Huang, T.H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.[5] Arkivoc. Link

  • PubChem Compound Summary. (2024). 2-Phenoxypropanamide derivatives and analogs. National Center for Biotechnology Information. Link

  • Nivrutti, G.P. (2024).[6] Furan: A Promising Scaffold for Biological Activity.[6][7] International Journal of Advanced Biological and Biomedical Research. Link

Sources

Technical Guide: IR Spectroscopy Characterization of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

[1][2]

Executive Summary & Structural Logic

In the development of novel pharmaceutical intermediates or bioactive scaffolds, N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide represents a complex analytical target combining three distinct spectral domains: a heteroaromatic furan ring , an aryl ether (phenoxy) moiety, and a secondary amide linkage.[1][2]

This guide provides a definitive spectral assignment strategy for identifying this compound. Unlike simple aliphatic amides, the conjugation effects of the furan and phenoxy groups introduce unique shifts in the vibrational spectrum. We compare the target product against its synthetic precursors—1-(furan-2-yl)propan-2-amine and 2-phenoxypropanoic acid —to establish a self-validating reaction monitoring protocol.[1][2]

Structural Moieties & Vibrational Zones[2][3]
  • Secondary Amide Linker (-CONH-): The diagnostic "heartbeat" of the molecule (Amide I & II bands).[1][2]

  • Furan Heterocycle: Distinctive C=C ring stretches and C-H out-of-plane bends that differentiate this from benzyl analogs.[1][2]

  • Phenoxy Ether (Ph-O-C): Strong C-O stretching vibrations that dominate the fingerprint region.[1][2]

Theoretical Spectral Assignment (The Product)

Note: Assignments are based on high-fidelity functional group correlation data for structurally homologous compounds.

Table 1: Diagnostic IR Peaks for N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide[1][2]
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Secondary Amide N-H Stretch 3280 – 3320 Medium, SharpSingle band.[1][2] Distinguishes from precursor amine (doublet).[1]
Secondary Amide C=O Stretch (Amide I) 1640 – 1660 StrongLower frequency than ester/acid precursors due to resonance.[2]
Secondary Amide N-H Bend (Amide II) 1530 – 1550 Medium-Strong"Coupled" vibration; disappears if hydrolyzed.[1][2]
Furan Ring Ring C=C Stretch 1500 – 1600 VariableOften appears as a doublet near 1505 and 1595 cm⁻¹.[2]
Furan Ring =C-H Stretch 3100 – 3150 WeakHigher than aliphatic C-H; specific to heteroaromatics.[2]
Phenoxy Ether Ar-O-C Asym.[1][2] Stretch 1230 – 1250 Very StrongMajor fingerprint marker; confirms ether linkage integrity.[2]
Phenoxy Ether Ar-O-C Sym.[1][2] Stretch 1020 – 1050 StrongPaired with the asymmetric stretch.
Alkyl Chain C-H Stretch (sp³) 2850 – 2960 MediumMethyl/Methylene groups from the propyl backbone.[2]
Aromatic Ring C-H Out-of-Plane (oop) 730 – 770 StrongMonosubstituted benzene ring (phenoxy group).[1][2]

Comparative Analysis: Product vs. Alternatives (Precursors)

The most critical application of IR in this context is Reaction Monitoring . By comparing the product spectrum with its precursors, researchers can validate the formation of the amide bond and the consumption of starting materials.

Table 2: Comparative Spectral Shifts (Reaction Monitoring)
FeaturePrecursor A: Amine (1-(furan-2-yl)propan-2-amine)Precursor B: Acid (2-phenoxypropanoic acid)Target Product: Amide Mechanistic Insight
N-H Region Doublet (3300 & 3380 cm⁻¹) (Primary Amine)NoneSinglet (~3300 cm⁻¹) (Secondary Amide)Collapse of doublet to singlet indicates N-acylation.[1][2]
Carbonyl (C=O) None~1710 cm⁻¹ (Carboxylic Acid Dimer)~1650 cm⁻¹ (Amide I)Downshift of ~60 cm⁻¹ confirms conversion of Acid to Amide.[1]
O-H Region NoneBroad, 2500–3300 cm⁻¹ (H-bonded COOH)Absent Disappearance of the "COOH beard" confirms purity.[2]
Fingerprint N-H Scissoring (~1600 cm⁻¹)C-O stretch (~1200-1300 cm⁻¹)Amide II (~1540 cm⁻¹)Appearance of Amide II band is the definitive "Product Formed" signal.[1][2]

Key Takeaway: The reaction is deemed complete when the 1710 cm⁻¹ acid carbonyl and 3300/3380 cm⁻¹ amine doublet vanish, replaced by the dominant 1650 cm⁻¹ Amide I band.

Experimental Protocol: High-Fidelity Data Acquisition

To ensure the assignments above are valid, the following protocol minimizes artifacts (e.g., moisture interference or polymorphic shifts).

Method: Attenuated Total Reflectance (ATR-FTIR)

Justification: ATR is superior to KBr pellets for this lipophilic amide because it avoids hygroscopic KBr water peaks (3400 cm⁻¹) that obscure the critical N-H amide stretch.[1][2]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[2] Diamond is preferred for durability if the product is crystalline/hard.

  • Background Scan: Collect 32 scans of ambient air to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Deposition:

    • Solid: Place ~5 mg of dry powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]

    • Oil/Gum:[2] If the product is an oil, apply a thin film. No clamp pressure is needed.[2]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for resolving Furan/Phenyl overlaps).[1][2]

    • Scans: 64 scans (improves Signal-to-Noise ratio for weak aromatic overtones).

    • Range: 4000 – 600 cm⁻¹.[2]

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required) to adjust for penetration depth differences at varying wavelengths.

Synthesis Monitoring & Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide using IR markers.

ReactionMonitoringStartCrude Reaction MixtureCheckCOCheck Carbonyl Region(1600 - 1750 cm⁻¹)Start->CheckCOPeak1710Peak at ~1710 cm⁻¹(Acid C=O)CheckCO->Peak1710Strong SignalPeak1650Peak at ~1650 cm⁻¹(Amide I)CheckCO->Peak1650Dominant SignalBroadOHBroad Band 2500-3000 cm⁻¹(Carboxylic Acid OH)Peak1710->BroadOHConfirm AcidCheckNHCheck N-H Region(3200 - 3500 cm⁻¹)Peak1650->CheckNHDoubletDoublet (3300/3380 cm⁻¹)(Primary Amine)CheckNH->DoubletResidual AmineSingletSinglet (~3300 cm⁻¹)(Secondary Amide)CheckNH->SingletClean ConversionActionPurifyIncomplete:Perform Acid/Base WashDoublet->ActionPurifyDecisionStatus AssessmentSinglet->DecisionBroadOH->ActionPurifyActionSuccessSuccess:Proceed to NMR/MSDecision->ActionSuccessNo 1710 or Doublet

Caption: Logic flow for discriminating the target amide from unreacted precursors using diagnostic IR bands.

References

  • Smith, B. C. (2023).[3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link] (Authoritative source for Secondary Amide I & II band assignments and N-H stretch characteristics)

  • NIST Mass Spectrometry Data Center. (2023).[2][4] Furan, 2-propyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Reference for alkyl-substituted furan ring vibrations)

  • OpenStax. (2023).[2][5] Spectroscopy of Ethers. Organic Chemistry. Available at: [Link] (Source for Phenoxy/Aryl Ether C-O stretching frequencies)

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[2] Available at: [Link] (Standard reference for general functional group correlation charts)[1]

Comparative Validation Guide: HPLC vs. GC and qNMR for Phenoxypropanamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Phenoxypropanamides represent a critical class of chemical intermediates often found in agrochemicals (e.g., herbicide precursors) and pharmaceutical chiral synthons. Their structural complexity—specifically the presence of a thermally sensitive amide bond, an ether linkage, and a chiral center at the


-position—presents a unique analytical challenge.

While Gas Chromatography (GC) and quantitative NMR (qNMR) are valid alternatives, High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for this class. This guide validates why HPLC is superior and provides a self-validating protocol for its execution.

Technology Comparison Matrix
FeatureHPLC (Recommended) GC (Alternative) qNMR (Reference)
Primary Mechanism Partitioning (Polarity/Chirality)Volatility/Boiling PointNuclear Spin Resonance
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)None
Derivatization Not requiredOften required (silylation) to prevent tailingNot required
Chiral Resolution Excellent (CSP Columns)Difficult (Requires specialized chiral GC columns)Requires Chiral Shift Reagents
Sensitivity (LOQ) High (ppm level)High (ppm level)Low (>0.1% usually required)
Suitability Best for Purity & Chiral Ratio Good for volatile impurities onlyBest for absolute mass balance

Expert Insight: The amide bond in phenoxypropanamides is susceptible to thermal dehydration (forming nitriles) or hydrolysis in a hot GC injector port. This creates "ghost peaks" that artificially lower your purity values. HPLC avoids this artifact entirely.

The Chemical Context: Impurity Profiling

To validate purity, one must first define "impurity." In the synthesis of phenoxypropanamides (typically via the reaction of a phenol with a 2-chloropropanamide), the following Critical Quality Attributes (CQAs) must be monitored:

  • Starting Phenol: Unreacted material (highly polar).

  • Hydrolysis Product: 2-phenoxypropionic acid (acidic, potential pH-dependent shift).

  • Enantiomer: The (S)-isomer is often an impurity if the (R)-isomer is the active target.

Diagram 1: Analytical Decision Tree

Figure 1: Logical flow for selecting the correct analytical technique based on sample needs.

DecisionTree Start Sample: Phenoxypropanamide Q1 Is the sample thermally stable >200°C? Start->Q1 Q2 Is Enantiomeric Excess (ee%) required? Q1->Q2 No / Unknown GC Gas Chromatography (GC) (Risk: Amide degradation) Q1->GC Yes (Rare) HPLC_Achiral RP-HPLC (C18) (Chemical Purity) Q2->HPLC_Achiral No HPLC_Chiral Chiral HPLC (Amylose/Cellulose) (Optical Purity) Q2->HPLC_Chiral Yes NMR qNMR (Potency Assignment only) HPLC_Achiral->NMR Cross-Validation

Validated Experimental Protocols

This section details two distinct methods: Method A for general chemical purity (achiral) and Method B for enantiomeric purity (chiral).

Method A: Reversed-Phase HPLC (Chemical Purity)

Objective: Separate the main amide from unreacted phenols and acid byproducts.

Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar phenols)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

  • Temperature: 30°C.

Why this works: The acidic mobile phase ensures that any hydrolysis product (phenoxypropionic acid) remains protonated (


 form), increasing its retention and preventing peak tailing, which is critical for accurate integration.
Method B: Normal-Phase Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the ratio of (R) vs (S) enantiomers.

Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min (Adjust for backpressure).

  • Detection: 254 nm.[2]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

Validation Workflow (ICH Q2 Aligned)

To ensure scientific integrity, the method must be validated.[3][4] Do not assume the instrument is correct; prove it.

Diagram 2: The Validation Lifecycle

Figure 2: Step-by-step validation logic following ICH Q2(R2) guidelines.

ValidationFlow Spec Specificity (Inject Blank, Placebo, Impurities) Lin Linearity (5 levels, 50-150%) Spec->Lin Acc Accuracy/Recovery (Spike at 80, 100, 120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec LOD Sensitivity (LOD/LOQ S/N > 3/10) Prec->LOD Report Final Validation Report LOD->Report

Key Validation Parameters & Acceptance Criteria
  • Specificity (Selectivity):

    • Protocol: Inject the mobile phase blank. Inject the individual impurities (Phenol, Acid). Inject the Sample.[3]

    • Requirement: Resolution (

      
      ) > 1.5 between all peaks. Purity Angle < Purity Threshold (using DAD software) to ensure no co-elution.
      
  • Linearity:

    • Protocol: Prepare 5 concentrations of the phenoxypropanamide standard (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Requirement: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Sensitivity (LOD/LOQ):

    • Calculation: Based on Signal-to-Noise (S/N) ratio.[1]

    • LOD: S/N

      
       3:1.
      
    • LOQ: S/N

      
       10:1.
      
    • Relevance: Crucial for detecting trace phenol starting material, which is often toxic.

  • Robustness:

    • Protocol: Deliberately vary flow rate (

      
       mL/min) and Column Temp (
      
      
      
      C).
    • Requirement: System suitability parameters (Retention time, Tailing factor) should not deviate significantly.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactions or ionization of acid impurities.Ensure Mobile Phase A pH is < 3.0. Use an end-capped column.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase (or weaker solvent) rather than 100% ACN.
Ghost Peaks Carryover or degradation.Run a blank injection. If using GC, switch to HPLC to confirm thermal degradation.
Loss of Chiral Resolution Column fouling or temperature too high.Lower temp to 20°C. Flush column with 100% Ethanol (if permitted by column manual) to remove adsorbed contaminants.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • BenchChem. (2025). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC).Link

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Principles).
  • Ye, J., et al. (2000). Enantiomeric Separation of 2-(Phenoxy)propionate Derivatives. Journal of the Chinese Chemical Society. Link (Contextual grounding for chiral separation of phenoxy-derivatives).

Sources

Definitive Structural Characterization Guide: N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical framework for the structural characterization of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide , a complex chiral amide with potential agrochemical or pharmaceutical applications.[1]

Given the specific stereochemical complexity of this molecule (containing two chiral centers: one on the amine backbone and one on the phenoxy-acid moiety), this guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative structural validation methods (PXRD, NMR), establishing SC-XRD as the requisite "Gold Standard" for absolute configuration assignment.[1]

Executive Summary: The "Product" is Precision

For researchers developing furan-based amides, the primary challenge is not synthesis, but stereochemical validation .[1] The target molecule, N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide , exists as four potential stereoisomers (


; 

;

;

).[1]

While NMR confirms connectivity, it fails to definitively distinguish diastereomeric packing or absolute configuration without complex derivatization.[1] This guide evaluates the SC-XRD Data Package as the superior product for structural certainty, comparing its performance metrics (resolution, absolute structure determination, and polymorph identification) against bulk analytical alternatives.[1]

Comparative Analysis: SC-XRD vs. Alternative Methodologies

The following table objectively compares the "performance" of crystallographic data against other standard characterization techniques for this specific compound class.

FeatureSC-XRD (The Gold Standard) Powder XRD (PXRD) Solution NMR (

H/

C)
Primary Output 3D Atomistic Model & Absolute ConfigurationBulk Crystallinity & Phase IDConnectivity & Solution Conformation
Stereochemical Resolution High: Determines absolute (

) config via Flack Parameter.[1]
Low: Can distinguish polymorphs but not chiral centers directly.Medium: Requires chiral shift reagents to resolve enantiomers.[1]
Sample Requirement Single Crystal (

mm)
Polycrystalline Powder (

mg)
Dissolved Sample (

mg)
Structural Insight Intermolecular H-bonds (Amide

),

stacking (Furan/Phenyl).[1]
Lattice parameters (

); Phase purity.[1]
Time-averaged solution dynamics.[1]
Limit of Detection Individual molecular geometry.

amorphous impurity.

impurity (if peaks distinct).[1]
Verdict Essential for filing patents or verifying chiral synthesis.Essential for batch-to-batch consistency.[1]Essential for routine ID, but insufficient for stereochemistry.[1]
Technical Deep Dive: The SC-XRD Workflow

To obtain the "product" (a publication-quality crystal structure), one must control the crystallization of the flexible furan-amide backbone.[1]

A. Crystallization Screening Protocol

The furan ring and the phenoxy group add conformational flexibility, making crystallization challenging.[1]

  • Method: Slow Evaporation vs. Vapor Diffusion.[1]

  • Solvent System:

    • Primary: Ethanol or Ethyl Acetate (Good solubility).[1]

    • Antisolvent:[1] n-Hexane or Diethyl Ether (Induces nucleation).[1]

  • Protocol:

    • Dissolve 20 mg of pure compound in 1 mL Ethyl Acetate.

    • Place in a small vial inside a larger jar containing 5 mL n-Hexane (Vapor Diffusion).

    • Seal and store at

      
       for 3-7 days.
      
    • Why? Lower temperature reduces kinetic energy, favoring the formation of the thermodynamically stable polymorph (likely Monoclinic

      
       or 
      
      
      
      ).[1]
B. Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes rotation of the furan ring and the phenoxy-ethyl chain, reducing thermal ellipsoids and improving resolution to

      
      .
      
  • Radiation: Cu-K

    
     (
    
    
    
    ).[1]
    • Reasoning: For light atom structures (C, H, N, O), Copper radiation provides better scattering than Molybdenum, crucial for determining absolute configuration if no heavy atom is present.[1]

C. Expected Structural Metrics (Based on Analogs)

Based on structural analogs (e.g., furan-2-carboxamides and phenoxy-alkanoates), the expected parameters for the target are:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group: Non-centrosymmetric (

    
    ) if pure enantiomer; Centrosymmetric (
    
    
    
    ) if racemate.[1]
  • Key Interaction: Strong intermolecular Hydrogen Bond between Amide N-H and the Carbonyl Oxygen of a neighboring molecule, forming

    
     or 
    
    
    
    chains.[1]
Visualization of the Characterization Workflow

The following diagram outlines the decision logic for characterizing this molecule, highlighting where SC-XRD provides unique value.

G Start Crude N-[1-(furan-2-yl)propan-2-yl]- 2-phenoxypropanamide Purification Flash Chromatography (Silica Gel) Start->Purification PurityCheck Purity Check (NMR / HPLC) Purification->PurityCheck Decision Is Purity > 98%? PurityCheck->Decision Decision->Purification No Cryst Crystallization Screen (Vapor Diffusion) Decision->Cryst Yes SCXRD SC-XRD Data Collection (100 K, Cu-Source) Cryst->SCXRD Single Crystal Found PXRD PXRD Scan (Bulk Phase ID) Cryst->PXRD Polycrystalline/Powder Structure 3D Crystal Structure (Absolute Config Defined) SCXRD->Structure Report Generate CIF & Validation Report PXRD->Report Phase Confirmation Structure->Report

Figure 1: Strategic workflow for structural validation, prioritizing SC-XRD for absolute stereochemical assignment.

Supporting Experimental Data: Representative Parameters

Since the specific crystal structure of the target is not yet deposited in open databases (CSD), we provide Representative Crystallographic Parameters derived from high-confidence analogs (e.g., N-substituted furan-carboxamides). These serve as the Quality Control Benchmarks for your data.

Table 2: Benchmark Parameters for Furan-Amide Scaffolds

ParameterRepresentative Value (Analog)Target ExpectationSignificance
Space Group

(Racemate)

(Enantiopure)
Confirms if chiral resolution was successful.
Z (Molecules/Unit Cell) 42 or 4Indicates packing density.[1]
Amide Torsion Angle

(Trans)

Confirms planar amide bond stability.[1]
H-Bond Distance (

)


Critical for lattice stability.[1]
Furan Ring Orientation Disordered (often)Ordered at 100KHigh-quality data requires modeling disorder if present.[1]

Note: Data derived from statistical analysis of furan-2-carboxamide derivatives in the Cambridge Structural Database (CSD).[1]

References
  • Sheldrick, G. M. (2008).[1][2] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112–122.[1] Link

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.[1][2] Link

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171–179.[1] Link

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Furan vs. Thiophene Propanamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bioisosteric Dilemma in Drug Design

In the landscape of medicinal chemistry, the strategic replacement of one functional group with another—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the most frequently employed bioisosteres for phenyl rings are the five-membered aromatic heterocycles, furan and thiophene.[1] Their incorporation into drug candidates can significantly alter physicochemical properties, improve metabolic stability, and enhance drug-receptor interactions. The propanamide scaffold, a common linker and pharmacophoric element, when attached to these rings, presents a unique set of stability challenges that are critical to understand for successful drug development.

This guide provides an in-depth comparative analysis of the stability profiles of furan and thiophene propanamides. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern their stability, detail the experimental methodologies required for their evaluation, and provide a framework for making informed decisions in your drug discovery programs. We will dissect the stability of the heterocyclic core and the amide linkage, addressing metabolic, chemical, and photochemical degradation pathways.

Part 1: Intrinsic Stability of the Heterocyclic Core

The stability of a furan or thiophene propanamide is fundamentally dictated by the inherent properties of its heterocyclic ring. The difference between an oxygen and a sulfur atom may seem minor, but it has profound implications for aromaticity, electronic character, and, consequently, susceptibility to degradation.

Aromaticity and Chemical Reactivity

The generally accepted order of aromaticity is Benzene > Thiophene > Pyrrole > Furan.[2][3] Thiophene's greater aromatic character stems from the sulfur atom's ability to utilize its 3d orbitals and its lower electronegativity compared to oxygen, which allows for more effective delocalization of its lone pair electrons into the π-system.[3][4][5] Furan, conversely, is the least aromatic of the common five-membered heterocycles because the highly electronegative oxygen atom holds its lone pairs more tightly, hindering their participation in resonance.[4][6]

This difference in aromaticity directly impacts chemical stability. Thiophene is more chemically stable and less reactive than furan.[5][7] Furan's lower resonance energy makes it more susceptible to reactions that disrupt its aromaticity, such as oxidation and certain electrophilic additions.[2][8][9]

Metabolic Stability: A Critical Differentiator

For any drug candidate, metabolic stability is a paramount concern. Both furan and thiophene rings are recognized as "structural alerts" because their metabolism, primarily mediated by cytochrome P450 (P450) enzymes, can generate reactive metabolites.[10][11]

Furan Bioactivation: The oxidation of a furan ring is a well-documented pathway leading to toxicity, particularly hepatotoxicity.[11][12] P450-catalyzed oxidation generates highly reactive electrophilic intermediates, such as epoxides or unsaturated dialdehydes (like cis-2-butene-1,4-dial from unsubstituted furan), which can covalently bind to cellular macromolecules like proteins and DNA, triggering toxic responses.[11][12][13] While not all furan-containing compounds are toxic, this potential for bioactivation is a significant liability that must be carefully assessed.[11]

Caption: Metabolic bioactivation pathway of the furan ring.

Thiophene Bioactivation: The thiophene ring is also susceptible to P450-mediated oxidation, which can form reactive thiophene S-oxides and thiophene epoxides.[10][14] These electrophilic species are also capable of causing drug-induced toxicity. However, a key distinction is that thiophene-containing drugs often have alternative, less toxic metabolic pathways available, which can mitigate the risk posed by bioactivation.[10] The metabolic fate is highly dependent on the overall structure of the molecule. For instance, some thiophene drugs are metabolized at other sites on the molecule, leaving the thiophene ring intact.[10]

Caption: Metabolic pathways for the thiophene ring.

Oxidative and Photochemical Stability

Beyond enzymatic oxidation, the susceptibility to chemical oxidation is a relevant parameter for shelf-life and formulation stability. Controlled oxidation of furans can lead to ring-cleavage, forming butenolides or 1,4-dicarbonyl compounds, highlighting the ring's inherent vulnerability.[8][15] Thiophenes are generally more resistant to oxidation due to their higher aromatic stability.[9]

Photochemical stability is another important factor. Upon exposure to UV light, both heterocycles can undergo isomerization reactions, potentially leading to loss of activity or the formation of undesired photoproducts.[16]

Part 2: Stability of the Propanamide Linkage

While the heterocyclic core is often the primary site of metabolic attack, the propanamide linkage itself must be evaluated for hydrolytic and enzymatic stability. Amide bonds are generally considered stable; however, their cleavage is a well-known degradation pathway.[17][18]

Hydrolytic Stability (pH Stress)

The amide C-N bond can be hydrolyzed under both acidic and basic conditions, although it is typically robust at physiological pH. The rate of hydrolysis is influenced by the electronic environment. While direct comparative studies on furan vs. thiophene propanamides are scarce, the electron-donating or -withdrawing nature of the substituted heterocycle could subtly influence the electrophilicity of the amide carbonyl and thus its susceptibility to nucleophilic attack by water or hydroxide ions. A pH-rate profile is essential to determine stability under conditions relevant to the gastric environment (acidic) and intestinal/systemic circulation (neutral to slightly basic).[17]

Enzymatic Stability

In vivo, amide bonds can be cleaved by proteolytic enzymes such as proteases and amidases.[19] This is a critical parameter for determining a drug's half-life. The susceptibility to enzymatic cleavage is highly dependent on the specific amino acid sequence and the three-dimensional structure of the molecule. An in vitro assay using liver S9 fractions or specific proteases can provide valuable insights into this degradation pathway.[19]

Part 3: Experimental Framework for Comparative Assessment

A rigorous, side-by-side experimental evaluation is the only way to definitively determine the superior candidate. The following workflow provides a logical sequence for assessing the stability of your furan and thiophene propanamide analogues.

Caption: Experimental workflow for stability assessment.

Experimental Protocols

Here we provide foundational protocols for key stability assays. These should be optimized for your specific compounds and analytical methods (e.g., HPLC, LC-MS/MS).

Protocol 1: Metabolic Stability Assay in Liver S9 Fraction

  • Rationale: This assay evaluates the susceptibility of the compound to metabolism by a broad range of Phase I (e.g., P450s) and Phase II (e.g., UGTs) enzymes present in the S9 fraction of pooled human liver homogenate.[19] It provides a measure of intrinsic clearance.

  • Materials:

    • Test compounds (Furan and Thiophene propanamides)

    • Liver S9 fraction (e.g., from human, rat)

    • NADPH regenerating system (Cofactor for P450 enzymes)

    • Phosphate buffer (pH 7.4)

    • Incubator at 37°C

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by combining the S9 fraction and phosphate buffer in a microcentrifuge tube. Pre-warm at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and a small aliquot of the test compound stock solution (final concentration typically 1 µM).

    • Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold acetonitrile quenching solution.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: pH Stress (Hydrolytic) Stability Assay

  • Rationale: This assay evaluates the hydrolytic stability of the compound across a range of pH values, simulating different physiological and storage conditions.[17]

  • Materials:

    • Test compounds

    • Buffers: Citrate buffer (pH ~4.0), Phosphate-buffered saline (PBS, pH 7.4), Carbonate-bicarbonate buffer (pH ~9.0)

    • Incubator at 37°C

    • LC-MS/MS system

  • Procedure:

    • Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in each of the three buffers.

    • Incubate the solutions at 37°C.

    • At designated time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot from each solution.

    • Analyze the samples directly by LC-MS/MS to quantify the amount of intact parent compound.

    • Plot the percentage of intact compound against time for each pH condition to determine the rate of hydrolysis.

Part 4: Data Summary and Concluding Remarks

The selection between a furan and a thiophene propanamide is a multi-faceted decision involving a trade-off between potential benefits and stability liabilities.

Stability ParameterFuran PropanamideThiophene PropanamideRationale & Key Considerations
Aromatic Stability LowerHigherThiophene's greater aromaticity generally confers higher intrinsic chemical stability.[3]
Metabolic Stability Potential LiabilityGenerally More StableFuran is prone to P450-mediated oxidation to form highly reactive metabolites.[11][12] Thiophene can also be bioactivated but often has alternative metabolic routes.[10]
Oxidative Stability More SusceptibleMore ResistantFuran's lower aromaticity makes its ring more susceptible to oxidative cleavage.[8][9]
Amide Hydrolysis Compound-DependentCompound-DependentPrimarily a function of the amide bond itself, but potentially influenced by the electronics of the attached heterocycle. Requires empirical testing.[17]

From a stability perspective, the thiophene propanamide scaffold generally presents a lower intrinsic risk than its furan counterpart. The higher aromaticity of the thiophene ring translates to greater chemical stability and, often, a more favorable metabolic profile with a reduced likelihood of forming toxic reactive metabolites.[10]

However, this does not render the furan scaffold obsolete. Furan derivatives remain prevalent in numerous approved drugs and are valuable pharmacophores.[20] The potential instability of the furan ring can sometimes be mitigated through strategic substitution, which can block sites of metabolism or alter the electronic properties of the ring.

Ultimately, the choice is not absolute. It requires a case-by-case evaluation grounded in robust experimental data. A compound with a furan moiety that exhibits a clean metabolic profile and adequate chemical stability may well be a superior drug candidate overall due to other factors like potency and selectivity. This guide provides the foundational knowledge and experimental framework to empower you, the drug development professional, to navigate this critical bioisosteric choice with confidence.

References

  • Benchchem. Stability of Amide Bonds Formed by NHS Ester Reactions: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZqzbx8Ac834S9G3xsYUjx-lqDJrJaWDukzaMwmMKwOJneiBCOYcaBt6yiws7FuLAd3G9cvnrisSBBq1NWHfzlw7Q2lzt_qUSmPBKlO0RDIRsHTnAwMmS05igPktypeNrGqRy4WOIU4PSvQXIRyxPA14TkWwOm_Pc-iYr4Itz6PRZiMh3Dtz0VE6CpXJNVfRH927pMYGZ53mt-rmy_r6TaAdgrOhePlg==]
  • Ansari, F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10827725/]
  • Al-Ostath, H. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol40no1/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]
  • ResearchGate. "Thiophene": A Sulphur Containing Heterocycle As A Privileged Scaffold. [URL: https://www.researchgate.net/publication/372990616_Thiophene_A_Sulphur_Containing_Heterocycle_As_A_Privileged_Scaffold]
  • Benchchem. Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFnWPXgJpsD1x3ahv516ComnbBS5fbPnpS2ipfpNIEPXOQrSvJIHQV1_lvUg1Yi9SvUlhmF-DO2CrKp20aPgI3AHy_fuR92bu5LnSPAsGNFX2kUkRFUqDiVXaEO4uG4eGWafmMgULfcucPhUY30ZdS6RLZJEw-wF-hxPxdUz-nVCrrppAwbMU4b9BNuluVGjVRpBbNWHLWZ5PwZmYrIyhn-drYaaDqPCbPVazc3ZuuA==]
  • Abuo-Rahma, G. E.-D. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/36073400/]
  • Padwa, A. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=2554707]
  • Georg, G. I., et al. Oxidative Cleavage of Furans. Organic Reactions. [URL: https://organicreactions.org/index.
  • Valenti, E., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [URL: https://pubs.acs.org/doi/10.1021/tx5001389]
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3715583/]
  • Almasri, D. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/55026]
  • Benchchem. A Comparative Guide to the In Vivo Stability of Amide Bonds Formed by PFP Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF3TdWqqghynRgth8sB22l_4OBd4NZoQXcU8VIivPa06h_diFHl1Sjt8WEQuGfzZ1R6XFOF2s__sSwn57rVIUCloqFlCE0uijLGILOBNMoM8vXaGDVy9AOzqKfuI7SN2dMQo98HY2uesgCZdO6k0K7X-pY_D65lpKEjVaF1IfYr4zT_IW9TXOlNHU3Z9rGdqyeVqMIEg2BG7NyYPsNSD9y-38nEzSgAz8s6G2Cow==]
  • ResearchGate. How to test the stability of amide bond using an enzymatic assay? [URL: https://www.researchgate.
  • ResearchGate. Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure in vivo. [URL: https://www.researchgate.net/figure/Metabolic-pathways-of-furan-leading-to-formation-of-potential-biomarkers-of-furan_fig1_371694939]
  • Panda, A., et al. (2020). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7383794/]
  • Quora. Which is more acidity, furan, pyrrole, or thiophene? [URL: https://www.quora.com/Which-is-more-acidity-furan-pyrrole-or-thiophene]
  • Filo. Explain why the stabilities of furan, pyrrole and thiophene are different. [URL: https://www.filo.com/chemistry/cbse-class-12/explain-why-the-stabilities-of-furan-pyrrole-and-thiophene-are-different]
  • SlidePlayer. Reaction of Furan and Thiophene. [URL: https://slideplayer.com/slide/6246875/]
  • Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [URL: https://pubmed.ncbi.nlm.nih.gov/35078805/]
  • D'Auria, M. (1997). The Photochemical Isomerization Reactions in Furan, Thiophene, and Pyrrole Derivatives. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. Bioisosterism in Medicinal Chemistry. [URL: https://www.researchgate.net/figure/The-most-common-ring-equivalent-bioisosteres-15_fig3_375005953]
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
  • Mansoura University. Five-membered Heterocycles Pyrrole, Furan and Thiophene. [URL: https://www.mu.edu.eg/depart/pharmacy/lectures/5th/P.Chemistry/111.pdf]
  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [URL: https://www.pharmaguideline.com/2012/09/relative-aromaticity-and-reactivity-of-pyrrole-furan-and-thiophene.html]
  • Benchchem. comparing the properties of thiophene versus furan derivatives in materials science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMAuCf8sWU_O2fLE4ZAmNHsu8zfIXtJ9tncd6GcsnFjWIUvb1DLgWmLUWcRTJPbMxJRpY-hf0lvBk5JZfB3xJs8qd4n5FXt7KHyjbRISymU1bVv_CspNq-XXhua5gRhhxrS5lgTVRUrdpsE3N6hRQHLmAFcwnAV6TbMx8b1q6A2R-1REzYsJ52BBu4Mnx8L24-zmxSNRtTiL5NiEi6iy8s5nP50oe1jH_r2NIsR3Uu1g==]
  • Quora. Why is pyrrole furan and thiophene are classified as aromatics? [URL: https://www.quora.
  • Garg, N. K., et al. (2019). Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7063167/]
  • Valenti, E., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [URL: https://pubs.acs.org/doi/full/10.1021/tx5001389]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a specialized research chemical for which a specific, publicly available Safety Data Sheet (SDS) may not exist. Therefore, this guide is synthesized from an expert analysis of its core structural components and their known hazards. The recommendations herein are based on established safety protocols for analogous compounds and general best practices in a research laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work and perform a risk assessment for your specific experimental conditions.

Hazard Analysis: Deconstructing the Molecule

To determine the appropriate level of personal protective equipment, we must first understand the potential hazards inherent in the molecule's structure. This compound is comprised of three key functional regions: a furan ring, a secondary amide linkage, and a phenoxy group.

  • The Furan Moiety: The furan ring is the primary driver of the most significant potential hazards. Furan itself is classified as an extremely flammable liquid and vapor.[1] It is known to form explosive peroxides upon exposure to air, especially when uninhibited and exposed to light.[2][3] Furthermore, furan is possibly carcinogenic to humans (IARC Group 2B) based on sufficient evidence in experimental animals.[1] Structurally similar compounds, such as 1-(furan-2-yl)propan-2-amine, are classified as highly flammable, toxic if swallowed, fatal if inhaled, and capable of causing severe skin burns and eye damage.[4]

  • The Amide Linkage: While the amide bond itself is relatively stable, the overall molecule's properties are influenced by its amine precursor. The synthesis route likely involves a reactive amine, which, as noted above, can be corrosive and toxic.[4]

  • The Phenoxy Group: The phenoxy portion of the molecule is generally less reactive. However, related compounds like 1-phenoxypropan-2-ol are known to cause serious eye irritation.[5]

Given this analysis, N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide must be treated as a hazardous substance with potential for flammability, high toxicity, and severe irritation to skin and eyes.[4][6]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical.[7] The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8][9] However, for handling this specific compound, enhanced protection is mandatory.

PPE CategorySpecificationRationale and Causality
Body Protection Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down.The furan moiety indicates a significant flammability risk.[1][4] An FR lab coat provides critical protection against flash fires. A fully closed coat protects personal clothing and skin from splashes.[10][11]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.Safety glasses are insufficient.[8] Chemical splash goggles are required to protect against liquid splashes and vapors.[8][10] A face shield must be worn over the goggles to protect the entire face, especially when handling quantities greater than a few milliliters or during transfers where splashing is possible.[10] This is critical given the severe eye damage potential of analogous compounds.[4]
Hand Protection Double-gloving: Inner Silver Shield® (or 4H®) laminate glove with a heavy-duty nitrile or neoprene glove as the outer layer.The toxicity and potential for skin absorption of furan compounds necessitate robust hand protection.[2] Disposable nitrile gloves alone only provide minimal protection for incidental contact.[8] A flexible laminate inner glove offers superior chemical resistance, while a durable outer nitrile glove provides dexterity and physical protection. Gloves must be inspected before each use and changed immediately upon contact with the chemical.[10][12]
Respiratory Protection Use should be determined by a formal risk assessment. A NIOSH-approved respirator with organic vapor cartridges may be required.All handling of the solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13] If there is a risk of generating dust (e.g., weighing the solid) or aerosols, or if engineering controls are insufficient, a respirator is necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training.

Operational and Disposal Plans

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the correct PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_execution Experimental Execution (Inside Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Consult SDS of Analogs, EHS) start->risk_assessment select_ppe Select PPE Based on Task (See Table Above) risk_assessment->select_ppe don_ppe Don PPE (See Donning/Doffing Protocol) select_ppe->don_ppe weigh_solid Weighing Solid Compound don_ppe->weigh_solid High risk of inhalation/dust dissolve Preparing Solution weigh_solid->dissolve transfer Transferring Solution dissolve->transfer decontaminate Decontaminate Glassware & Surfaces in Fume Hood transfer->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE (See Donning/Doffing Protocol) dispose_waste->doff_ppe end_op End Operation doff_ppe->end_op

Caption: Logical workflow for PPE selection and use during chemical handling.

Protocol for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Contaminated Area) don1 1. Lab Coat don2 2. Inner Gloves (Silver Shield®) don1->don2 don3 3. Outer Gloves (Nitrile) don2->don3 don4 4. Goggles don3->don4 don5 5. Face Shield don4->don5 doff1 1. Face Shield doff2 2. Outer Gloves (Peel off, avoid touching outside) doff1->doff2 doff3 3. Lab Coat (Roll inside-out) doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves (Last item to be removed) doff4->doff5

Caption: Procedural flow for donning and doffing personal protective equipment.

Spill Cleanup Procedures

Only trained personnel should clean up chemical spills.[14] For any major spill, or if you feel uncomfortable, evacuate the area, notify others, and contact your institution's emergency number.[12][14]

For a Minor Spill (within a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.[14]

  • Ensure PPE: Confirm you are wearing the full required PPE as detailed above.

  • Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to create a dike around the spill.[15][16] Do NOT use paper towels or other combustible materials.[16]

  • Absorb: Gently cover the spill with more absorbent material, working from the outside in.

  • Collect Waste: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[17]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor and fill out any required incident reports.

Waste Disposal Plan

Chemical waste management must comply with local, state, and federal regulations.

  • Segregation: Do not mix waste containing N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide with other waste streams unless explicitly permitted by your EHS department.[18]

  • Collection:

    • Solid Waste: All contaminated solids (e.g., absorbent materials, used gloves, weighing paper) must be collected in a clearly labeled, sealed hazardous waste container.[18]

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and properly labeled hazardous waste container. The container should be stored in a designated satellite accumulation area.[18]

  • Disposal Pathway: Never dispose of this chemical or its waste down the drain or in the regular trash.[18] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][18]

By adhering to this comprehensive safety and handling plan, researchers can mitigate the risks associated with N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide and ensure a safe laboratory environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • University of Colorado Boulder Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. [Link]

  • Unknown Source. SPILL CLEANUP QUICK REFERENCE. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • University of Wisconsin-Milwaukee. SOP for Sodium Amide. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Furan. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2772203, 1-(Furan-2-yl)propan-2-amine. [Link]

  • Government of Canada. (2023, March 18). Furan Compounds Group - information sheet. [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Unknown Source. (2023, January 19). Safety Data Sheet(SDS). [Link]

  • Making Cosmetics. (2025, January 3). SDS (Safety Data Sheet). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.